1-Ethyl-3-(3-methylphenyl)piperazine
Description
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Properties
IUPAC Name |
1-ethyl-3-(3-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-3-15-8-7-14-13(10-15)12-6-4-5-11(2)9-12/h4-6,9,13-14H,3,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVAJXVOESNBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 1-Alkyl-3-Arylpiperazine Scaffold: Synthetic Access and Pharmacological Utility
This guide focuses on the 1-alkyl-3-arylpiperazine scaffold, a distinct and privileged chiral pharmacophore used to conformationally restrict the piperazine ring, unlike the more common achiral 1-aryl-4-alkylpiperazine (N-aryl) class.
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary & Structural Significance
The 1-alkyl-3-arylpiperazine scaffold represents a sophisticated structural motif in medicinal chemistry, primarily utilized to introduce conformational rigidity and stereochemical selectivity into ligand design.
Unlike the flexible, achiral N-arylpiperazines (e.g., the buspirone/aripiprazole class), the introduction of an aryl group at the C3 carbon creates a chiral center. This modification has profound structural consequences:
-
Conformational Locking: The bulky C3-aryl group predominantly occupies the equatorial position to minimize 1,3-diaxial strain. This locks the piperazine ring into a defined chair conformation.[1]
-
Vector Orientation: By fixing the ring conformation, the spatial orientation of the N1-alkyl and N4-substituents becomes predictable and rigid, allowing for precise mapping of receptor pockets (e.g., NK1, 5-HT transporters).
-
Chirality-Driven Selectivity: The (
) and ( ) enantiomers often exhibit orthogonal biological profiles, making enantioselective synthesis critical.
Synthetic Strategies: The Chiral Pool Approach
Accessing the 3-arylpiperazine core with high enantiopurity is best achieved using the Chiral Pool strategy, specifically starting from phenylglycine . This avoids the difficulties of resolving racemic mixtures formed by pyrazine reduction.
Core Protocol: Phenylglycine-Derived Cyclization
This pathway constructs the piperazine ring around the chiral center, preserving stereochemical integrity.
Step-by-Step Methodology
-
Amino Acid Protection & Activation:
-
Start: (
)- or ( )-Phenylglycine. -
Reagent: Thionyl chloride (
) in methanol to form the methyl ester. -
Outcome: Phenylglycine methyl ester hydrochloride.
-
Why: Esters are more reactive electrophiles for the subsequent cyclization than carboxylic acids.
-
-
N-Alkylation (Introduction of the C2-C1 fragment):
-
Reagent: N-Boc-glycine (or N-alkylated glycine derivative) coupled via EDC/HOBt.
-
Intermediate: Dipeptide-like linear precursor.
-
Critical Control: Prevent racemization by maintaining low temperature (
C) during coupling base addition.
-
-
Cyclization (Diketopiperazine Formation):
-
Global Reduction (The "Hard" Step):
-
Reagent: Lithium Aluminum Hydride (
) or Borane-THF complex ( ). -
Conditions: Reflux in anhydrous THF for 12–24 hours.
-
Outcome: 3-phenylpiperazine.[6]
-
Safety Note: Quench
carefully (Fieser method: g , g 15% , g ) to prevent emulsion formation which traps the product.
-
-
Regioselective N1-Alkylation:
-
The N1 nitrogen (adjacent to the phenyl ring) is sterically hindered but electronically distinct.
-
Strategy: Reductive amination with the appropriate aldehyde using
is preferred over direct alkylation to avoid over-alkylation at N4.
-
Visualization: Synthetic Workflow
Caption: Figure 1. Enantioselective synthesis of the 3-arylpiperazine scaffold via the phenylglycine chiral pool route.
Structure-Activity Relationship (SAR) Landscape
The medicinal value of the 1-alkyl-3-arylpiperazine scaffold lies in its ability to probe the "depth" and "width" of hydrophobic pockets in GPCRs and transporters.
Key SAR Vectors
| Position | Modification | Structural Impact | Biological Consequence |
| C3 (Aryl) | Phenyl vs. Substituted Aryl (e.g., 3-CF3, 2-OMe) | Conformation Anchor. The aryl group prefers equatorial orientation.[7] Ortho-substituents can force the aryl ring to twist relative to the piperazine, creating a "propeller" shape. | Critical for NK1 receptor affinity. 3,5-bis(CF3)phenyl is a classic motif for high-affinity NK1 antagonists. |
| N1 (Alkyl) | Methyl vs. Benzyl vs. Ethyl | Basicity Modulation. N1-alkylation increases the basicity of N4 (inductive effect) unless the alkyl group is electron-withdrawing. | Modulates BBB permeability. Bulky groups (e.g., benzyl) can target hydrophobic accessory pockets in SERT/DAT transporters. |
| N4 (Distal) | Free Amine vs. Amide/Sulfonamide | Interaction Vector. The N4 nitrogen is the primary protonation site for ionic interaction with Asp/Glu residues in GPCR transmembrane domains. | Essential for 5-HT and Dopamine receptor binding. Conversion to urea/amide often switches activity from agonist to antagonist. |
| Chirality | ( | Spatial Projection. Determines whether the C3-aryl group projects "up" or "down" relative to the N-substituents. | Often acts as a binary switch. E.g., in norepinephrine reuptake inhibitors, one enantiomer may be active while the other is inert or toxic. |
Conformational Logic: The Equatorial Anchor
In the 3-arylpiperazine scaffold, the aryl group at C3 dictates the ring pucker.
-
Preferred State: Chair conformation with C3-Aryl equatorial .
-
Result: The N1-alkyl group is forced into a specific axial or equatorial orientation depending on steric clash with the adjacent aryl group. This "pre-organization" reduces the entropic penalty of binding.
Therapeutic Applications & Pathway Logic
Primary Target: Neurokinin-1 (NK1) Antagonists
The 1-alkyl-3-arylpiperazine scaffold is a core pharmacophore for NK1 antagonists (anti-emetics, potential antidepressants). The C3-aryl group mimics the bulky hydrophobic residues of Substance P.
-
Mechanism: Competitive antagonism at the Gq-coupled NK1 receptor.[2]
-
Key Drug Precursors: This scaffold is structurally related to the piperidine core of CP-99,994 and Aprepitant (though Aprepitant uses a morpholine/ether core, the spatial arrangement of the aryl and amine is homologous).
Secondary Target: Monoamine Transporters (MATs)
3-Arylpiperazines act as conformationally restricted analogs of amphetamines or phenylpiperazines.
-
Triple Reuptake Inhibitors (TRI): The scaffold allows simultaneous engagement of SERT, NET, and DAT by orienting the aryl ring to overlap with the transporter's S1 subsite while the N4-nitrogen interacts with the central aspartate.
Pathway Visualization: NK1 Receptor Blockade
Caption: Figure 2. Mechanism of action for 1-alkyl-3-arylpiperazines acting as NK1 receptor antagonists.
Experimental Protocol: Enantioselective Synthesis of (S)-1-Benzyl-3-Phenylpiperazine
Objective: Synthesize a high-purity chiral building block for SAR exploration.
Reagents:
-
(S)-Phenylglycine (1.0 eq)
-
N-Benzylglycine ethyl ester (1.1 eq)
-
BOP reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Lithium Aluminum Hydride (LiAlH4) (4.0 eq)
Protocol:
-
Coupling: Dissolve (S)-Phenylglycine (N-protected if necessary, or use N-carboxyanhydride method for direct coupling) and N-benzylglycine ethyl ester in DMF. Add DIPEA and cool to 0°C. Add BOP reagent. Stir 12h.
-
QC Check: LC-MS for dipeptide mass.
-
-
Cyclization: Treat the crude dipeptide with catalytic acetic acid in refluxing toluene/butanol (1:1) for 6 hours. The heat drives the formation of the diketopiperazine (DKP).
-
Observation: Precipitation of the DKP solid often occurs.
-
-
Reduction:
-
Suspend the DKP in anhydrous THF under Argon.
-
Add LiAlH4 pellets cautiously at 0°C.
-
Reflux for 18 hours. (The amide carbonyls are stubborn).
-
Cool to 0°C. Quench via Fieser method (1:1:3). Filter the aluminum salts.
-
-
Purification: The resulting amine is basic. Purify via cation exchange chromatography (SCX-2 column) or recrystallization of the dihydrochloride salt (using HCl/Ether).
Self-Validating Check:
-
Chiral HPLC: Use a Chiralcel OD-H column to verify enantiomeric excess (ee). Expect >98% ee if temperature was controlled during coupling.
-
NMR: The C3-H proton appears as a distinct doublet of doublets (dd) around 3.0-3.5 ppm, coupled to the axial/equatorial protons of C2.
References
-
Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology.[8] Link
-
Hacksell, U., et al. (1981). 3-Phenylpiperidines.[6][9] Central dopamine-autoreceptor stimulating activity.[6] Journal of Medicinal Chemistry.[9] (Describes the homologous C3-phenyl pharmacophore). Link
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Link
-
López-Ortiz, F., et al. (2014). Asymmetric synthesis of 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters. (Detailed synthetic route for the chiral scaffold). Link[10]
-
Swain, C. J., et al. (1995). Discovery of an orally bioavailable NK1 receptor antagonist.[9][11] Journal of Medicinal Chemistry.[9] (Demonstrates the utility of C-substituted rings in NK1 antagonists). Link
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- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. RU2315762C2 - Method for synthesis of chiral n-arylpiperazines - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
The Compass of Serotonergic Affinity: A Technical Guide to 1-Ethyl-3-Phenylpiperazine Derivatives
This guide provides an in-depth exploration of the serotonin receptor affinity of 1-ethyl-3-phenylpiperazine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established principles of receptor pharmacology with actionable experimental protocols. We will dissect the nuanced structure-activity relationships (SAR) that govern the interaction of this chemical scaffold with key serotonin (5-HT) receptor subtypes and provide a robust framework for the in vitro evaluation of novel analogues.
Introduction: The Phenylpiperazine Moiety as a Privileged Scaffold
The phenylpiperazine scaffold is a cornerstone in the design of centrally acting agents, renowned for its ability to interact with a multitude of G-protein coupled receptors (GPCRs) and transporters.[1] Within the vast chemical space of phenylpiperazine derivatives, the 1-ethyl-3-phenylpiperazine core represents a specific, yet underexplored, structural motif. The strategic placement of substituents at the 1 and 3 positions of the piperazine ring offers a compelling opportunity to fine-tune receptor affinity and selectivity. Serotonin receptors, in particular, are critical targets for therapeutic intervention in a range of neuropsychiatric disorders, including depression, anxiety, and psychosis.[2] Understanding how to rationally modify the 1-ethyl-3-phenylpiperazine scaffold to achieve desired serotonergic activity is therefore of significant interest in modern drug discovery.
Decoding Affinity: Structure-Activity Relationships at Serotonin Receptors
The affinity of a 1-ethyl-3-phenylpiperazine derivative for a specific serotonin receptor subtype is dictated by the intricate interplay of its structural features. While specific data for the 1-ethyl-3-phenylpiperazine core is limited, we can extrapolate from the extensive research on related arylpiperazines to predict key SAR trends.[3][4]
The Phenyl Ring: A Gateway to Selectivity
Substituents on the phenyl ring play a pivotal role in modulating affinity and selectivity across the serotonin receptor family.
-
5-HT1A Receptors: Electron-donating groups, such as methoxy (CH₃O), particularly at the ortho or meta positions of the phenyl ring, are generally favorable for high 5-HT1A affinity.[5][6] The presence of a trifluoromethyl group at the meta position has also been shown to enhance affinity for 5-HT1A receptors.[7]
-
5-HT2A Receptors: The requirements for 5-HT2A affinity are distinct. While some overlap exists, the electronic and steric properties of the phenyl ring substituents can be leveraged to achieve selectivity over the 5-HT1A receptor.
-
5-HT3 Receptors: For the ligand-gated 5-HT3 receptor, a chloro substituent at the meta position of the phenyl ring has been shown to be a key feature for binding, although with lower affinity compared to more complex arylpiperazines like quipazine.[8]
-
5-HT7 Receptors: The 5-HT7 receptor often shows a preference for more complex and extended aryl groups, but substitutions on a simple phenyl ring can still influence affinity.
The Piperazine Core and N1-Substitution: The Role of the Ethyl Group
The piperazine ring itself is a critical pharmacophoric element, with the nitrogen atoms often participating in key interactions with the receptor. The ethyl group at the N1 position of the 1-ethyl-3-phenylpiperazine scaffold is expected to influence the overall lipophilicity and conformational flexibility of the molecule. While larger or more complex substituents at this position are common in many potent serotonergic agents, the ethyl group provides a specific and relatively small lipophilic anchor.
The C3-Phenyl Group: Stereochemistry and Conformation
The stereochemistry at the C3 position, where the phenyl group is attached, introduces a chiral center. The absolute configuration (R or S) at this position can have a profound impact on receptor affinity and functional activity, as the two enantiomers will present different three-dimensional arrangements of the phenyl group to the receptor binding pocket. It is therefore crucial to either synthesize and test enantiomerically pure compounds or to resolve and evaluate the individual enantiomers of a racemic mixture.
The following diagram illustrates the key structural elements of the 1-ethyl-3-phenylpiperazine core and highlights the positions amenable to substitution for modulating serotonin receptor affinity.
Caption: Key structural modification points on the 1-ethyl-3-phenylpiperazine scaffold.
Quantitative Assessment of Serotonin Receptor Affinity
The affinity of novel 1-ethyl-3-phenylpiperazine derivatives for serotonin receptors is typically determined using in vitro radioligand binding assays. These assays measure the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. The results are expressed as the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
The following table provides a hypothetical representation of binding data for a series of 1-ethyl-3-phenylpiperazine derivatives, illustrating the impact of phenyl ring substitution on affinity for 5-HT1A and 5-HT2A receptors.
| Compound ID | Phenyl Substitution | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT1A/5-HT2A Selectivity Ratio |
| EPP-001 | Unsubstituted | 150 | 800 | 5.3 |
| EPP-002 | 2-OCH₃ | 15 | 650 | 43.3 |
| EPP-003 | 3-OCH₃ | 25 | 700 | 28.0 |
| EPP-004 | 4-OCH₃ | 120 | 950 | 7.9 |
| EPP-005 | 3-CF₃ | 30 | 500 | 16.7 |
| EPP-006 | 3-Cl | 200 | 250 | 1.25 |
Note: The data in this table is illustrative and intended to demonstrate potential SAR trends based on published data for related arylpiperazines.
Experimental Protocol: In Vitro Radioligand Binding Assay
This section provides a detailed, step-by-step protocol for determining the affinity of a novel 1-ethyl-3-phenylpiperazine derivative for the human 5-HT1A receptor using a competitive radioligand binding assay.
Materials and Reagents
-
Cell Membranes: HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Non-specific Binding Control: 10 µM Serotonin.
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.
-
Test Compound: 1-ethyl-3-phenylpiperazine derivative dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
96-well Plates: For sample incubation.
-
Filter Mats: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethylenimine (PEI).
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
-
Cell Harvester.
Experimental Workflow
The following diagram outlines the key steps in the radioligand binding assay workflow.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Thaw the frozen cell membrane aliquots on ice.
-
Prepare serial dilutions of the test 1-ethyl-3-phenylpiperazine derivative in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value (e.g., 1 nM for [³H]-8-OH-DPAT).[2]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, cell membranes, and radioligand.
-
Non-specific Binding: Assay buffer, cell membranes, radioligand, and a high concentration of a known competing ligand (e.g., 10 µM serotonin).
-
Test Compound: Assay buffer, cell membranes, radioligand, and the serially diluted test compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[2]
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The 1-ethyl-3-phenylpiperazine scaffold holds significant promise for the development of novel serotonergic agents. By systematically exploring the structure-activity relationships through targeted synthesis and rigorous in vitro evaluation, researchers can unlock the full potential of this chemical class. The experimental framework provided in this guide offers a validated pathway for the characterization of new derivatives and the identification of lead candidates with optimized affinity and selectivity profiles for desired serotonin receptor subtypes. Future work should focus on the synthesis and evaluation of enantiomerically pure 1-ethyl-3-phenylpiperazine derivatives to fully elucidate the impact of stereochemistry on receptor binding. Furthermore, functional assays should be employed to determine whether high-affinity binders act as agonists, antagonists, or inverse agonists at their target receptors.
References
-
Glennon, R. A., Ismaiel, A. E., McCarthy, B. G., & Peroutka, S. J. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 168(3), 387–392. [Link]
-
Janković, M., Stojković, S., & Šukalović, V. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 87(10), 1147-1163. [Link]
-
Glennon, R. A., Raghupathi, R., Bartyzel, P., Teitler, M., & Leonhardt, S. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(20), 4017–4026. [Link]
-
López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Porras, E., Murcia, M., Sanz, A. M., & Orensanz, L. (1997). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydro-1,4-benzoxazine-3,5-diones with Affinity for 5-HT1A and α1 Receptors. Journal of Medicinal Chemistry, 40(25), 4148–4156. [Link]
-
López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Porras, E., de la Fuente, T., & Schaper, K. J. (2005). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry, 48(7), 2548–2558. [Link]
-
de Esch, I. J. P., Thurmond, R. L., Jongejan, A., & Leurs, R. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry, 55(20), 8823–8836. [Link]
-
Wang, Y., An, L., Liu, Y., Li, X., & Geng, L. (2018). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 8(1), 16091. [Link]
-
White, K. A., & Whitehead, K. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(6), 1234–1241. [Link]
-
ResearchGate. (n.d.). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. [Link]
-
Satała, G., Lenda, T., & Partyka, A. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7000. [Link]
-
Mach, R. H., Luedtke, R. R., Unsworth, C. D., Nader, M. A., & Smith, C. R. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 15(1), 153–157. [Link]
-
ResearchGate. (n.d.). Radioligand binding data of synthesized compounds for 5-HT 1A and 5-HT 2A. [Link]
-
Skipper, L., Wilson, W. D., & Luedtke, R. R. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]
-
ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
-
ChEMBL. (n.d.). Novel, potent, and selective 5-HT3 receptor antagonists based on the arylpiperazine skeleton: synthesis, structure, biological activity, and molecular modeling studies. [Link]
-
Stilinović, N., Jevtić, I., & Bogojević, S. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4301. [Link]
-
Lacivita, E., De Giorgio, P., & Leopoldo, M. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(12), 2259–2272. [Link]
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The Untapped Potential within a Privileged Scaffold: A Technical Guide to the Structure-Activity Relationship (SAR) of 3-Substituted Piperazines
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of 3-substituted piperazines. While the piperazine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs, its full potential remains largely untapped. Over 80% of these pharmaceuticals lack substitution on the methylene carbons of the piperazine ring, representing a significant opportunity to explore three-dimensional chemical space and enhance molecular recognition for a wide array of biological targets.[1] This guide delves into the nuanced world of C3-substitution, offering insights into synthetic strategies, biological implications, and the causal relationships that drive experimental choices in the design of novel therapeutics.
The Piperazine Core: A Foundation for Diverse Pharmacology
The six-membered piperazine heterocycle, with its two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[2] Its unique properties, including conformational flexibility and the ability to engage in various molecular interactions, have led to its incorporation into a wide range of therapeutic agents, from antipsychotics and antidepressants to anticancer and anti-inflammatory drugs.[3][4][5] The majority of existing piperazine-based drugs feature substitutions at the nitrogen atoms, a testament to the synthetic accessibility and pharmacological impact of modifying these positions. However, this focus on N-substitution has left the carbon atoms of the piperazine ring relatively unexplored, creating a fertile ground for innovation and the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
The Significance of C3-Substitution: Unlocking New Chemical Space
Substitution at the 3-position of the piperazine ring introduces a chiral center and allows for the precise orientation of functional groups in three-dimensional space. This added structural complexity can profoundly influence a molecule's interaction with its biological target, leading to enhanced affinity, improved selectivity, and novel pharmacological activities. The exploration of C3-substituted piperazines is a strategic approach to expand beyond the traditional, flatter chemical space of N,N'-disubstituted piperazines and to design molecules with more intricate and specific binding profiles.
Synthesis of 3-Substituted Piperazines: Navigating the Synthetic Landscape
The synthesis of 3-substituted piperazines presents unique challenges compared to their N-substituted counterparts. However, several effective strategies have been developed to access these valuable building blocks.
General Synthetic Strategies
A common and effective approach to synthesize 3-substituted piperazine-2-acetic acid esters begins with optically pure amino acids. These are converted into 1,2-diamines, which then undergo annulation to form the desired piperazine core. One such method involves a five-step sequence that has been successfully applied to the synthesis of various 3-substituted piperazines, including the challenging 3-phenyl derivative.[6]
Another established route utilizes an intermolecular aza-Michael reaction on α,β-unsaturated esters, followed by an intramolecular SN2 ring closure to furnish the piperazine ring.[1] This seven-step sequence has proven effective for producing gram-scale quantities of optically pure 3-substituted-2-piperazine acetic acid esters.[1]
Experimental Protocol: Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines
The following protocol is a generalized representation of a five-step synthesis of 3-substituted piperazine-2-acetic acid esters starting from an amino acid.
Step 1: Synthesis of β-ketoester
-
Start with an N-Boc protected amino acid.
-
Perform a Masamune condensation to yield the corresponding β-ketoester.
Step 2: Reductive Amination
-
React the β-ketoester with ammonium acetate and sodium cyanoborohydride.
-
This step yields a 2,3-substituted 1,4-diamine, often as a diastereomeric mixture.
Step 3: Protection of the Newly Formed Amine
-
Protect the newly generated amine using 2-nitrobenzenesulfonyl chloride (2-NsCl) to afford the key piperazine ring precursor.
Step 4 & 5: Annulation to Form the Piperazine Ring
-
Subsequent cyclization steps, which may vary depending on the specific substrate, lead to the formation of the 3-substituted piperazine-2-acetic acid ester.
Note: While this route is efficient, racemization can occur, particularly in the synthesis of 3-phenyl substituted derivatives.[6]
}
Structure-Activity Relationship (SAR) Insights from Key Therapeutic Areas
The introduction of substituents at the 3-position of the piperazine ring has a demonstrable impact on biological activity across various therapeutic targets.
Kinase Inhibitors
In the development of c-Jun N-terminal kinase (JNK) inhibitors, a novel class of piperazine amides has been explored. SAR studies revealed that small substituents at the 3-position of a phenyl ring attached to the piperazine were well-tolerated. Specifically, a 3-methyl substitution was found to be slightly more potency-enhancing than a 3-chloro substituent, highlighting the subtle electronic and steric effects that can influence inhibitory activity.[7]
Dopamine Receptor Antagonists
3-Substituted piperazines have shown significant promise as dopamine receptor antagonists, which are crucial in the treatment of psychosis. A series of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives were identified as a novel class of mixed dopamine D2/D4 receptor antagonists.[8] This work underscores the potential of C3-functionalized piperazines in modulating dopamine receptor subtypes.
Further SAR studies on arylpiperazines targeting D2 and D3 receptors have provided valuable insights. For instance, the introduction of a trifluoromethyl group at the 3-position of a phenyl ring attached to the piperazine increased affinity for the D3 receptor without significantly affecting D2 receptor affinity, thereby improving selectivity.[9] In contrast, larger substituents, such as a tert-butyl group at the 3- and 5-positions, led to a significant reduction in affinity for both receptors.[9]
| Substitution on Phenylpiperazine | D3 Receptor Affinity (Ki) | D2 Receptor Affinity (Ki) | D2/D3 Selectivity |
| Unsubstituted | <10 nM | - | 5.4 |
| 2-Methoxy | - | - | Reduced |
| 2,3-Dichloro | Subnanomolar | - | - |
| 3-Trifluoromethyl | Increased | Unchanged | 56 |
| 3,5-di-tert-Butyl | Reduced | Reduced | - |
| Table 1: Influence of Phenyl Substitution on Dopamine Receptor Affinity.[9] |
Serotonin Receptor Ligands
Arylpiperazines are known to bind to serotonin receptors.[10] The blockade of the anxiolytic and antidepressant-like effects of certain piperazine derivatives by a 5-HT1A receptor antagonist suggests the involvement of the serotonergic pathway.[3][4][5] While much of the SAR in this area has focused on N-arylpiperazines, the principles of substituent effects on the aromatic ring provide a valuable starting point for designing C3-arylpiperazine derivatives with tailored affinities for serotonin receptor subtypes.
}
The Role of Stereochemistry
The introduction of a substituent at the C3 position of the piperazine ring inherently creates a stereocenter. The absolute stereochemistry at this position can have a profound impact on biological activity. Different enantiomers of a C3-substituted piperazine can exhibit distinct pharmacological profiles, including differences in potency, selectivity, and even the nature of the activity (e.g., agonist versus antagonist). Therefore, the stereoselective synthesis and evaluation of individual enantiomers are critical steps in the development of 3-substituted piperazine drug candidates.
Future Directions and Opportunities
The exploration of 3-substituted piperazines represents a promising frontier in drug discovery. The untapped potential of this chemical space offers numerous opportunities to develop novel therapeutics with enhanced properties. Future research in this area should focus on:
-
Systematic SAR Studies: Comprehensive studies that systematically vary the size, electronics, and stereochemistry of the C3-substituent are needed to build a more complete understanding of the SAR for different biological targets.
-
Development of Novel Synthetic Methodologies: New and more efficient synthetic routes to access enantiomerically pure 3-substituted piperazines will be crucial for accelerating drug discovery efforts.
-
Computational Modeling: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can help to rationalize observed SAR and guide the design of new analogs with improved activity.
-
Exploration of New Therapeutic Areas: The versatility of the 3-substituted piperazine scaffold suggests that it could be applied to a wide range of therapeutic areas beyond those already explored.
Conclusion
The strategic incorporation of substituents at the 3-position of the piperazine ring is a powerful approach to unlock new chemical space and develop novel drug candidates with improved pharmacological profiles. This in-depth technical guide has provided an overview of the synthesis, biological activities, and structure-activity relationships of 3-substituted piperazines. By understanding the fundamental principles that govern the interaction of these molecules with their biological targets, researchers can more effectively design and develop the next generation of piperazine-based therapeutics.
References
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Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (n.d.). OSTI.GOV. Retrieved from [Link]
-
Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022). Canadian Science Publishing. Retrieved from [Link]
-
Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. (2000). PubMed. Retrieved from [Link]
-
Piperazine derivatives- Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies. (n.d.). Academia.edu. Retrieved from [Link]
-
Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022). PubMed. Retrieved from [Link]
-
Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors. (2004). ACS Publications. Retrieved from [Link]
-
Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. (1996). PubMed. Retrieved from [Link]
-
Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. (2022). Chinese Pharmaceutical Association. Retrieved from [Link]
-
Piperazine derivatives: Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies. (n.d.). ResearchGate. Retrieved from [Link]
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Brito, A. F., Moreira, L. K. S., Menegatti, R., & Costa, E. A. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13-24. Retrieved from [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2014). ACS Publications. Retrieved from [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Retrieved from [Link]
-
Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (2023). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis and SAR of piperazine derivatives as novel FabH inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. (n.d.). PMC. Retrieved from [Link]
-
Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. (2020). PubMed. Retrieved from [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025). MDPI. Retrieved from [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. Retrieved from [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. Retrieved from [Link]
-
Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2024). ACS Omega. Retrieved from [Link]
-
Chamakuri, S., Tang, S. A., Tran, K. A., Guduru, S. K. R., Bolin, P. K., MacKenzie, K. R., & Young, D. W. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. Retrieved from [Link]
-
Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (n.d.). ChemRxiv. Retrieved from [Link]
-
Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (2025). ChemRxiv. Retrieved from [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Protocol for N-alkylation of 3-(3-methylphenyl)piperazine
Introduction & Strategic Overview
The piperazine scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in GPCR ligands (e.g., 5-HT, Dopamine receptors).[1] The specific substrate, 3-(3-methylphenyl)piperazine , presents a unique synthetic challenge compared to its N-substituted counterparts (like the serotonin agonist mCPP).
Because the aryl group is attached to the carbon skeleton (C3), this molecule possesses two non-equivalent secondary amines :[1]
-
N1 (Distal): The nitrogen atom separated from the aryl ring by an ethylene bridge.[1] It is sterically accessible and more nucleophilic.[1]
-
N4 (Proximal): The nitrogen atom adjacent to the chiral benzylic carbon.[1] It is sterically encumbered by the 3-methylphenyl group.
The Core Challenge: Direct alkylation with alkyl halides often leads to a mixture of mono-N1-alkylated (major), mono-N4-alkylated (minor), and bis-alkylated (impurity) products.
This guide details three specific protocols to control this reactivity:
-
Protocol A (Direct
): Optimized for N1-selectivity using steric control.[1] -
Protocol B (Reductive Amination): High-fidelity N1-alkylation preventing over-alkylation.
-
Protocol C (Protection-Deprotection): Strategy to access the elusive N4-alkylated regioisomer.
Mechanistic Insight & Decision Matrix
The regioselectivity is governed by the steric clash between the incoming electrophile and the C3-aryl substituent.
-
N1 Reactivity: High. The lone pair is unhindered.
.[1] -
N4 Reactivity: Moderate/Low.[1] The adjacent aryl group creates a "steric wall," impeding the trajectory of bulky electrophiles.[1]
Experimental Workflow Decision Tree
Figure 1: Strategic decision tree for selecting the appropriate alkylation protocol based on the desired regioisomer.
Detailed Experimental Protocols
Protocol A: Direct N1-Selective Alkylation ( )
Best for: Simple primary alkyl halides where reductive amination is not possible.
Reagents:
-
Substrate: 3-(3-methylphenyl)piperazine (1.0 eq)
-
Alkylating Agent: Alkyl Bromide/Iodide (0.95 eq) — Note: Use slight deficit to minimize bis-alkylation.
-
Base:
(3.0 eq) or DIPEA (2.5 eq)[1] -
Solvent: Acetonitrile (ACN) or DMF (if solubility is poor).[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of the piperazine substrate in ACN (0.1 M concentration). If using the HCl salt, ensure the base is added before the alkyl halide to free the amine.[1]
-
Base Addition: Add finely ground
.[1] Stir at room temperature for 15 minutes. -
Controlled Addition: Cool the mixture to 0°C. Add the alkyl halide dropwise over 20 minutes.
-
Why? Low temperature suppresses the reaction rate, increasing the kinetic preference for the less hindered N1 amine over the N4 amine.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS.[2]
-
Endpoint: Look for disappearance of starting material.[1] If bis-alkylated product >5%, stop immediately.
-
-
Workup: Filter off solids (
). Concentrate filtrate.[1] Partition between EtOAc and saturated .[1] Wash organic layer with brine, dry over .[1] -
Purification: Flash chromatography (DCM:MeOH:NH4OH gradient).
Protocol B: N1-Selective Reductive Amination
Best for: High-yield synthesis of N1-derivatives with zero risk of quaternary ammonium salt formation.
Reagents:
-
Substrate: 3-(3-methylphenyl)piperazine (1.0 eq)
-
Carbonyl: Aldehyde or Ketone (1.1 eq)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Acid Catalyst: Acetic Acid (AcOH) (1-2 drops, pH ~5-6)[1]
-
Solvent: DCE (1,2-Dichloroethane) or DCM.[1]
Step-by-Step:
-
Imine Formation: In a dry flask, mix piperazine substrate and aldehyde in DCE (0.2 M). Add AcOH. Stir for 30–60 minutes at RT.[1]
-
Reduction: Add STAB in one portion.
-
Reaction: Stir at RT for 4–12 hours.
-
Quench: Add saturated aqueous
and stir vigorously for 20 minutes to quench borates. -
Extraction: Extract with DCM (3x).
-
Purification: This method often yields product >95% purity.[1] Recrystallization or a short silica plug is usually sufficient.[1]
Protocol C: Regioselective N4-Alkylation (The "Blocked" Strategy)
Best for: Forcing alkylation onto the hindered nitrogen adjacent to the aryl ring.
Concept: You must protect the highly reactive N1 first to force reaction at N4.[1]
Workflow:
-
Protection:
-
React substrate (1.0 eq) with
(0.95 eq) in DCM/TEA at 0°C.[1] -
Selectivity: The unhindered N1 reacts with Boc-anhydride preferentially.
-
Purify: Isolate 1-Boc-3-(3-methylphenyl)piperazine .
-
-
Alkylation (Forcing Conditions):
-
Deprotection:
-
Treat with TFA/DCM (1:[1]4) or 4M HCl in Dioxane to remove the N1-Boc group.
-
Result: 4-alkyl-3-(3-methylphenyl)piperazine.
-
Data Analysis & QC Parameters
Table 1: Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Bis-alkylation | Excess alkyl halide or high temp. | Use Protocol B (Reductive Amination) or reduce halide to 0.9 eq and run at 0°C. |
| Poor Conversion | Steric hindrance at N4 (if targeting N4). | Switch to Protocol C (NaH/DMF conditions). |
| Regioisomer Mixture | Non-selective conditions.[1][6] | Use |
| Solubility | HCl salt insolubility.[1] | Free-base the starting material prior to reaction (partition in DCM/NaOH). |
Analytical Validation (NMR):
-
N1-Alkylation: The
protons of the alkyl group will show NOE (Nuclear Overhauser Effect) with the C2/C6 protons of the piperazine ring.[1] -
N4-Alkylation: The alkyl protons will show NOE with the benzylic proton at C3 and the aromatic protons of the 3-methylphenyl group.
Process Visualization
Figure 2: Comparative workflow for N1 vs. N4 functionalization.
References
-
Regioselectivity in Piperazines: Bouvier, B., et al.[1] "The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines." Computational and Theoretical Chemistry, 2016.[1][7] Link[1][7]
-
General N-Alkylation Protocols: "Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine." BenchChem, 2025.[1][2] Link
-
Piperazine in Drug Discovery: "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023)." Molecules, 2023.[1][5] Link
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1] Link[1]
Sources
- 1. 1,4-Bis(3-methylphenyl)piperazine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
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- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. benjamin-bouvier.fr [benjamin-bouvier.fr]
Application Notes and Protocols for the Preparation of 1-ethyl-3-(3-methylphenyl)piperazine Hydrochloride Salt
Abstract
This comprehensive guide details the synthetic preparation, purification, and characterization of 1-ethyl-3-(3-methylphenyl)piperazine hydrochloride, a substituted piperazine derivative of interest in medicinal chemistry and drug development. The protocols provided herein are designed for researchers and scientists, offering a robust and reproducible methodology. Two distinct and effective approaches for the crucial N-ethylation step are presented: reductive amination and direct alkylation. This document emphasizes the underlying chemical principles, ensuring both technical accuracy and practical applicability in a research setting.
Introduction
Substituted piperazines are a prominent class of heterocyclic compounds widely recognized as privileged scaffolds in modern medicinal chemistry. Their presence in numerous approved pharmaceuticals underscores their importance in the development of new therapeutic agents. The specific substitution pattern on the piperazine ring significantly influences the molecule's pharmacological properties, making the synthesis of novel derivatives a key focus in drug discovery programs.[1] This application note provides a detailed protocol for the synthesis of 1-ethyl-3-(3-methylphenyl)piperazine hydrochloride, a compound with potential applications in various therapeutic areas.
The synthetic strategy is dissected into three primary stages:
-
Formation of the core 1-(3-methylphenyl)piperazine structure.
-
N-ethylation of the piperazine ring.
-
Conversion to the hydrochloride salt to enhance stability and aqueous solubility.
Synthetic Strategy Overview
The overall synthetic pathway for 1-ethyl-3-(3-methylphenyl)piperazine hydrochloride is depicted below. The synthesis commences with the formation of the 3-arylpiperazine core, followed by the introduction of the ethyl group at the N1 position. Finally, the free base is converted to its hydrochloride salt.
Figure 1: Overall synthetic workflow for 1-ethyl-3-(3-methylphenyl)piperazine hydrochloride.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| m-Toluidine | C₇H₉N | 107.15 | ≥99% | Sigma-Aldrich |
| Bis(2-chloroethyl)amine hydrochloride | C₄H₁₀Cl₂N·HCl | 178.49 | ≥98% | Sigma-Aldrich |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | ≥99% | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | ≥99.5% | Sigma-Aldrich |
| Acetaldehyde | C₂H₄O | 44.05 | ≥99.5% | Sigma-Aldrich |
| Sodium Borohydride | NaBH₄ | 37.83 | ≥98% | Sigma-Aldrich |
| Ethyl Bromide | C₂H₅Br | 108.97 | ≥99% | Sigma-Aldrich |
| Hydrochloric Acid (in Ethanol) | HCl | 36.46 | 1.25 M | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC Grade | Sigma-Aldrich |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | ≥99% | Sigma-Aldrich |
Experimental Protocols
Step 1: Synthesis of 1-(3-methylphenyl)piperazine
This procedure is adapted from the synthesis of a similar analog, 1-(3-ethylphenyl)piperazine.[2]
Protocol:
-
To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-toluidine (42.86 g, 0.4 mol) and bis(2-chloroethyl)amine hydrochloride (71.40 g, 0.4 mol).
-
Add 500 mL of absolute ethanol to the flask.
-
Heat the mixture to reflux under a nitrogen atmosphere and maintain for 16 hours.
-
Cool the reaction mixture to room temperature and add anhydrous potassium carbonate (82.92 g, 0.6 mol) in portions.
-
Resume heating to reflux and continue for an additional 16 hours.
-
Filter the hot mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(3-methylphenyl)piperazine.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 1-ethyl-3-(3-methylphenyl)piperazine
Two effective methods for the N-ethylation of the piperazine are provided below.
Reductive amination is a widely used method for the formation of C-N bonds and is often preferred due to its high selectivity and mild reaction conditions.[3]
Protocol:
-
Dissolve 1-(3-methylphenyl)piperazine (17.63 g, 0.1 mol) in 200 mL of methanol in a 500 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add acetaldehyde (5.29 g, 0.12 mol) to the cooled solution while stirring.
-
After 30 minutes of stirring at 0 °C, add sodium borohydride (4.54 g, 0.12 mol) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 50 mL of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-ethyl-3-(3-methylphenyl)piperazine by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).
Direct alkylation with an ethyl halide provides a more traditional approach to N-alkylation.[4] Careful control of stoichiometry is crucial to minimize dialkylation.
Protocol:
-
Dissolve 1-(3-methylphenyl)piperazine (17.63 g, 0.1 mol) in 200 mL of acetonitrile in a 500 mL round-bottom flask.
-
Add potassium carbonate (20.73 g, 0.15 mol) to the solution.
-
Add ethyl bromide (12.0 g, 0.11 mol) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography as described in Method A.
Step 3: Formation of 1-ethyl-3-(3-methylphenyl)piperazine hydrochloride
The final step involves the conversion of the free base to its hydrochloride salt, which is often a crystalline solid, facilitating purification and handling.
Protocol:
-
Dissolve the purified 1-ethyl-3-(3-methylphenyl)piperazine (free base) in a minimal amount of anhydrous diethyl ether.
-
Slowly add a 1.25 M solution of HCl in ethanol dropwise with stirring until precipitation is complete.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Dry the solid product under vacuum to yield 1-ethyl-3-(3-methylphenyl)piperazine hydrochloride.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the m-tolyl group, the ethyl group protons (a triplet and a quartet), and the piperazine ring protons. |
| ¹³C NMR | Signals for the aromatic carbons, the methyl and ethyl carbons, and the carbons of the piperazine ring. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the free base [M+H]⁺. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (e.g., >98%). A suitable method would involve a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). |
| Melting Point (MP) | A sharp melting point range for the crystalline hydrochloride salt. |
Discussion
The synthesis of 1-ethyl-3-(3-methylphenyl)piperazine hydrochloride is a multi-step process that requires careful execution of each stage. The initial formation of the piperazine ring through the reaction of m-toluidine and bis(2-chloroethyl)amine is a well-established method for creating N-arylpiperazines. The use of a base, such as potassium carbonate, is essential in the second phase of this step to neutralize the HCl generated and drive the cyclization.
For the N-ethylation, both reductive amination and direct alkylation are viable options. Reductive amination with acetaldehyde and sodium borohydride is often cleaner and proceeds under milder conditions. Direct alkylation with ethyl bromide is also effective but may require more careful control to avoid the formation of the dialkylated byproduct. The choice between these methods may depend on the available reagents and the desired scale of the reaction.
The final conversion to the hydrochloride salt is a straightforward acid-base reaction. This step is crucial for obtaining a stable, solid product that is easier to handle and purify than the often-oily free base. The use of an ethereal solution of the free base and an ethanolic solution of HCl facilitates the precipitation of the salt.
Conclusion
This application note provides detailed and reliable protocols for the synthesis of 1-ethyl-3-(3-methylphenyl)piperazine hydrochloride. By following these procedures, researchers in the fields of medicinal chemistry and drug development can efficiently produce this compound for further investigation. The inclusion of alternative methods for the key N-ethylation step offers flexibility in experimental design.
References
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
-
PrepChem. (n.d.). Synthesis of 1-(3-Ethylphenyl)Piperazine Monohydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination route for selective N‐monosubstitution. Retrieved from [Link]
-
Lin, S., et al. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. PMC. Retrieved from [Link]
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Mastering the Purification of Piperazine Derivatives: A Guide to Solvent Selection for Recrystallization
Abstract
Recrystallization is a cornerstone technique for the purification of solid organic compounds, and its successful application is critically dependent on the judicious selection of a solvent system. For piperazine derivatives, a scaffold of immense importance in the pharmaceutical industry, mastering recrystallization is paramount to ensuring the purity, and consequently the safety and efficacy, of active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent selection for the recrystallization of piperazine derivatives. We will delve into the influence of sub-stituents on solubility, present a systematic approach to solvent screening, and provide detailed protocols for both single-solvent and mixed-solvent systems.
Introduction: The Significance of Purity in Piperazine-Based APIs
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs across a wide range of therapeutic areas, including antipsychotics (e.g., aripiprazole, ziprasidone), antihistamines, and anti-cancer agents. The synthesis of these complex molecules often yields crude products containing impurities such as starting materials, byproducts, or degradation products. Recrystallization is a powerful and widely used method to remove these impurities and obtain the desired compound in a highly pure, crystalline form.[1][2]
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[3] An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, thus maximizing the yield of pure crystals upon cooling.[4][5] This guide will equip you with the foundational knowledge and practical strategies to rationally select the optimal solvent system for your specific piperazine derivative.
The Influence of Functional Groups on the Solubility of Piperazine Derivatives
The parent piperazine molecule is a symmetrical diamine that is highly soluble in polar protic solvents like water and alcohols (e.g., ethanol, methanol) due to its ability to form strong hydrogen bonds.[6][7] It is generally poorly soluble in non-polar aprotic solvents like diethyl ether.[7] However, the solubility of piperazine derivatives can be dramatically altered by the nature of the substituents on one or both of the nitrogen atoms.
-
N-Aryl and N-Heteroaryl Substituents: The introduction of large, hydrophobic aromatic or heteroaromatic groups significantly decreases the polarity of the molecule and its ability to hydrogen bond with protic solvents. This generally leads to increased solubility in less polar organic solvents such as toluene, ethyl acetate, and acetone, and a marked decrease in aqueous solubility. For instance, aripiprazole, which contains a dichlorophenylpiperazine moiety, is practically insoluble in water.[8]
-
N-Alkyl and N-Acyl Substituents: Short-chain alkyl groups can slightly decrease polarity, while longer chains will significantly increase lipophilicity. Acyl groups, such as amides and esters, introduce additional hydrogen bond acceptors and can have varied effects on solubility depending on the overall structure of the acyl group.
-
Polar Functional Groups: The presence of additional polar functional groups on the substituents (e.g., hydroxyls, carboxyls, additional amines) will generally increase the polarity of the derivative and its solubility in more polar solvents.
A key strategy for purifying basic piperazine derivatives is the formation of acid addition salts (e.g., hydrochloride, oxalate, citrate).[9] These salts are often highly crystalline and exhibit significantly different solubility profiles compared to the free base, frequently showing higher solubility in polar solvents. For example, the purification of ziprasidone can be effectively achieved by crystallizing its hydrochloride salt from a tetrahydrofuran/water mixture.[4]
A Systematic Approach to Solvent Selection
A systematic and empirical approach is the most effective way to identify the ideal solvent or solvent system for a given piperazine derivative. This process can be broken down into a preliminary screening phase followed by optimization.
Preliminary Solvent Screening
The initial step involves screening a range of common laboratory solvents with varying polarities. This is typically done on a small scale (e.g., 10-20 mg of the crude compound in a test tube).
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Place a small, accurately weighed amount of the crude piperazine derivative into several separate test tubes.
-
Solvent Addition (Room Temperature): To each tube, add a different solvent dropwise, starting with a small volume (e.g., 0.5 mL). Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[4]
-
Heating: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the solvent in small portions until the solid just dissolves. Record the approximate volume of solvent required.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.
-
Evaluation: Based on these observations, classify each solvent as "good" (dissolves when hot, insoluble when cold), "poor" (insoluble even when hot), or "too good" (dissolves at room temperature).
The following table provides a starting point for solvent selection, categorized by polarity.
| Solvent Class | Examples | General Suitability for Piperazine Derivatives |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Good for the parent piperazine and highly polar derivatives or for salt formation. Often used as an anti-solvent for less polar derivatives. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | Often good "soluble" solvents for N-aryl and other non-polar derivatives. THF/water mixtures are common.[4] |
| Non-Polar Aprotic | Toluene, Hexanes, Diethyl Ether | Generally "insoluble" or "poor" solvents. Often used as anti-solvents in mixed-solvent systems. |
The Power of Mixed-Solvent Systems
It is often difficult to find a single solvent that meets all the criteria for a good recrystallization. In such cases, a mixed-solvent system, also known as a binary solvent system, is an excellent alternative.[10] This technique employs a pair of miscible solvents: a "good" solvent in which the compound is readily soluble, and a "bad" or "anti-solvent" in which the compound is poorly soluble.
The principle is to dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes turbid (cloudy), indicating the point of saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly. [10]
Experimental Protocols
The following are detailed, step-by-step protocols for the recrystallization of a generic N-arylpiperazine derivative. Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2: Single-Solvent Recrystallization (Example: Ethanol)
This protocol is suitable for piperazine derivatives that exhibit a significant difference in solubility in a single solvent at high and low temperatures. Aripiprazole, for example, can be recrystallized from ethanol.[11]
-
Dissolution: Place the crude N-arylpiperazine (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 5-10 mL) and heat the mixture to boiling (using a hot plate and a stir bar) until the solid is completely dissolved. If necessary, add more ethanol dropwise until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.
Protocol 3: Mixed-Solvent Recrystallization (Example: Tetrahydrofuran/Water)
This protocol is ideal for derivatives that are too soluble in one solvent and insoluble in another. The purification of ziprasidone base is an example where a THF/water system can be employed.[4]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude N-arylpiperazine (e.g., 1.0 g) in the minimum amount of hot tetrahydrofuran (the "good" solvent).
-
Addition of Anti-solvent: While keeping the solution hot, add water (the "bad" solvent) dropwise until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of hot tetrahydrofuran to the turbid solution until it becomes clear again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Chilling: Place the flask in an ice-water bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold THF/water mixture (in the same approximate ratio as the final crystallization mixture).
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Workflow: A Logical Approach
The process of selecting a suitable solvent system can be visualized as a logical workflow, guiding the researcher from initial screening to a final, optimized protocol.
Sources
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Troubleshooting & Optimization
Technical Support Center: Preventing Racemization During 3-Arylpiperazine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that maintaining stereochemical integrity is paramount in the synthesis of pharmacologically active molecules. 3-Arylpiperazines are a privileged scaffold in medicinal chemistry, and control over the C3 stereocenter is often critical for efficacy and safety. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and prevent racemization in your synthetic workflows.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding chirality in 3-arylpiperazine synthesis.
Q1: Why is controlling the stereochemistry at the C3 position of arylpiperazines so critical?
A: The three-dimensional arrangement of atoms in a drug molecule dictates its interaction with biological targets like enzymes and receptors, which are themselves chiral. For 3-arylpiperazines, the stereocenter at the C3 position often plays a crucial role in orienting the aryl group and other substituents for optimal binding. The incorrect enantiomer may exhibit significantly lower activity, different pharmacological effects, or even toxicity. Regulatory agencies require strict characterization and control of stereoisomers in drug candidates, making the synthesis of enantiopure compounds a necessity.
Q2: What are the primary chemical mechanisms that lead to racemization during the synthesis of 3-arylpiperazines?
A: Racemization at the C3 position predominantly occurs through the formation of a planar, achiral intermediate. The key vulnerability is the proton on the C3 carbon (the α-proton), which becomes acidic under certain conditions. The most common mechanism is base-catalyzed epimerization.[1] When a base is present, it can abstract the C3 proton, forming a transient enamine or a related planar carbanion. Reprotonation can then occur from either face, leading to a mixture of enantiomers and a loss of stereochemical purity.[2] This is particularly problematic during steps involving base-mediated reactions on the piperazine nitrogens, such as N-alkylation or N-acylation.[3]
Q3: What are the principal strategies for obtaining enantiopure 3-arylpiperazines?
A: There are three main strategies employed:
-
Chiral Pool Synthesis: This involves starting with a readily available, enantiopure building block, such as an amino acid, to construct the piperazine ring.[4][5] This approach transfers the existing chirality into the final product.
-
Asymmetric Synthesis: This strategy creates the chiral center during the reaction sequence using a chiral catalyst, reagent, or auxiliary. Examples include asymmetric hydrogenation of a dihydro-pyrazine precursor or enantioselective alkylation of a piperazinone.[6][7][8]
-
Chiral Resolution: This involves separating a racemic mixture of the final product or a key intermediate. This can be done by classical resolution with a chiral acid or, more commonly, by preparative chiral chromatography (HPLC or SFC).
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides direct answers to common problems encountered in the lab.
Problem 1: Significant loss of enantiomeric excess (ee) is observed after modifying the piperazine nitrogen (e.g., N-alkylation or N-acylation).
Q: My chiral 3-arylpiperazine starting material has >99% ee, but after N-alkylation, the final product is nearly racemic. What is causing this, and how can I fix it?
A: This is a classic case of base-induced epimerization at the C3 position. The combination of a base and elevated temperature creates conditions ripe for abstraction of the C3 proton. The strength of the base, the solvent, the reaction temperature, and the reaction time are all critical factors.
Causality: The base used to deprotonate the piperazine nitrogen (for N-alkylation) or to scavenge acid (for N-acylation) is also capable of removing the more acidic C3 proton, especially if the aryl group at C3 is electron-withdrawing. This leads to the formation of a planar enamine intermediate, which quenches to a racemic mixture.
Solutions & Optimization Protocol:
-
Choice of Base: The base is the most critical factor. Avoid strong, non-hindered bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) when possible. Opt for weaker, sterically hindered bases that are less likely to access the C3 proton.
-
Recommended: Diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). DIPEA is often a good first choice due to its bulk and moderate basicity.[9]
-
-
Solvent Selection: The solvent can influence the reactivity of the base and the stability of the enamine intermediate.
-
Temperature Control: Epimerization is an equilibrium process that is accelerated by heat.
-
Recommended: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Start at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature if necessary. Avoid heating unless absolutely required.
-
-
Reaction Time: Minimize the exposure of the chiral center to basic conditions. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Final ee (%) |
| 1 | K₂CO₃ (2.0) | DMF | 80 | 12 | >95 | 45 |
| 2 | K₂CO₃ (2.0) | DMF | 25 | 24 | >95 | 88 |
| 3 | DIPEA (2.5) | ACN | 25 | 24 | >95 | 97 |
| 4 | NaH (1.2) | THF | 25 | 4 | >95 | <10 |
| 5 | Cs₂CO₃ (1.5) | ACN | 0 to 25 | 18 | >95 | >99 |
| Data is illustrative and based on general principles. |
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the chiral 3-arylpiperazine (1.0 equiv.) and anhydrous acetonitrile (ACN, 10 mL/mmol).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 equiv.) portion-wise.
-
Reagent Addition: Add the alkylating agent (e.g., alkyl halide, 1.1 equiv.) dropwise over 10 minutes.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature (approx. 25 °C) and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify by column chromatography and immediately check the enantiomeric excess by chiral HPLC or SFC.
Problem 2: My product appears to be racemizing during silica gel column chromatography.
Q: The crude product from my reaction has a high ee, but after purification on a standard silica gel column, the ee has dropped significantly. What is happening?
A: This is a known issue, particularly for basic compounds like piperazines. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). The acidic surface of the silica can promote the formation of an iminium ion intermediate, which can lead to racemization at the adjacent C3 stereocenter. The longer the compound remains on the column, the greater the risk.
Solutions:
-
Deactivate the Silica: Neutralize the silica gel before use. Slurry the silica gel in the initial mobile phase and add 1-2% of a volatile amine like triethylamine (TEA) or ammonium hydroxide. This will neutralize the acidic sites and prevent proton-catalyzed racemization.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a less acidic reverse-phase C18 silica if the compound's polarity allows.
-
Minimize Residence Time: Use flash chromatography with slightly more polar solvent mixtures to push the compound through the column faster. Avoid letting the compound sit on the column for extended periods.
-
Avoid Chlorinated Solvents: Solvents like dichloromethane (DCM) can contain trace amounts of HCl, which can exacerbate the problem. If DCM must be used, consider passing it through a plug of basic alumina first.
-
Alternative Purification: If possible, purify the compound by crystallization. This can often enhance the enantiomeric purity as well as purify the material.
Key Workflow Visualizations
Visual aids can help in diagnosing and preventing issues.
Caption: Decision tree for troubleshooting racemization.
Caption: Simplified mechanism of racemization via an enamine intermediate.
Essential Protocols
Protocol: Chiral SFC/HPLC Method for Determining Enantiomeric Excess (ee)
Accurate determination of ee is crucial. Supercritical Fluid Chromatography (SFC) is often superior to HPLC for chiral separations due to faster analysis times and higher efficiency.[12]
-
System: A chiral screening system capable of both HPLC and SFC is ideal.[13]
-
Column Selection: Screen a set of standard chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, ID, etc.) are a good starting point.
-
Mobile Phase (SFC):
-
Primary: Supercritical CO₂.
-
Co-solvent: Methanol, ethanol, or isopropanol, typically starting at 10-20%. Additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds (0.1% in the co-solvent) can dramatically improve peak shape.
-
-
Mobile Phase (HPLC):
-
Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures.
-
Reverse Phase: Acetonitrile/Water or Methanol/Water with appropriate buffers.
-
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.
-
Screening: Run a screening protocol on several columns with different co-solvents to find a condition that provides baseline separation (Resolution > 1.5).
-
Quantification: Integrate the peak areas of the two enantiomers (A₁ and A₂). Calculate the ee using the formula:
-
% ee = |(A₁ - A₂) / (A₁ + A₂)| * 100
-
References
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(3), 931-934. Available at: [Link]
-
Young, D. W., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(19), 11777-11793. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Available at: [Link]
-
Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Conference Proceedings. Available at: [Link]
-
Secrets of Science. Analysis and evaluation of chiral drugs in biological samples. Available at: [Link]
-
Mangelings, D., & Vander Heyden, Y. (2014). A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 293-304. Available at: [Link]
-
LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Impact of Solvent and the Receptor Structure on Chiral Recognition Using Model Acyclic Bisamides Decorated with Glucosamine Pendant Arms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 13. shimadzu.com [shimadzu.com]
Technical Support Center: Optimizing the Cyclization of 1-ethyl-3-(3-methylphenyl)piperazine
Welcome to the technical support center for the synthesis of 1-ethyl-3-(3-methylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the critical cyclization step in the synthesis of this and related N-arylpiperazine compounds. The piperazine scaffold is a cornerstone in medicinal chemistry, and achieving high yields is paramount for efficient drug discovery and development pipelines.[1] This document provides actionable advice based on established chemical principles to help you overcome common synthetic challenges.
Proposed Synthetic Pathway: Reductive Amination Cyclization
A common and effective method for the synthesis of substituted piperazines is through a reductive amination cyclization. This approach typically involves the reaction of a diamine precursor with a diketone or, in a more versatile approach, the cyclization of a linear amino-aldehyde or amino-ketone precursor. For the target molecule, a plausible route involves the intramolecular reductive amination of a suitable N-(2-aminoethyl) derivative.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 1-ethyl-3-(3-methylphenyl)piperazine via cyclization.
Issue 1: Low or No Product Formation (Low Conversion)
Question: My reaction shows very little to no formation of the desired 1-ethyl-3-(3-methylphenyl)piperazine. What are the likely causes and how can I fix it?
Answer: Low conversion is a frequent issue that can often be traced back to a few key parameters. Let's break down the potential culprits and their solutions.
-
Cause A: Inactive or Inappropriate Reducing Agent
The choice of reducing agent is critical in reductive amination.[2] The reductant must be strong enough to reduce the intermediate iminium ion but not so reactive that it reduces the starting carbonyl group before imine formation.
Solutions:
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for reductive aminations as it is less basic and more selective for imines over ketones/aldehydes.[2]
-
Sodium Cyanoborohydride (NaBH3CN): Another effective option, but it is toxic and requires slightly acidic conditions to be most effective.
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source can be very effective and is a cleaner method.[2] However, it may not be suitable if your molecule contains other functional groups sensitive to hydrogenation.
-
-
Cause B: Suboptimal Reaction Conditions (Temperature & pH)
Imine formation is an equilibrium-driven process, and the rate of cyclization is temperature-dependent.
Solutions:
-
Temperature: While many reductive aminations proceed at room temperature, gentle heating (e.g., 40-60°C) can sometimes be necessary to drive the reaction to completion.[3] However, excessive heat can lead to side product formation.
-
pH Control: The formation of the iminium ion intermediate is pH-dependent. The reaction medium should be slightly acidic (pH 4-6) to facilitate both imine formation and the stability of the reducing agent. Acetic acid is a common additive for this purpose.
-
-
Cause C: Catalyst Issues (for Catalytic Hydrogenation)
If you are using a heterogeneous catalyst like Pd/C, its activity is crucial.
Solutions:
-
Catalyst Quality: Ensure you are using a fresh, high-quality catalyst. Older catalysts can lose activity.
-
Catalyst Poisoning: Trace impurities in your starting materials or solvent can poison the catalyst. Purifying the starting materials may be necessary.
-
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Selective for imine reduction, effective under mild conditions.[2] |
| Temperature | Start at room temp, then gently heat to 40-60°C if needed. | Balances reaction rate with minimizing side product formation.[4] |
| pH | Maintain a slightly acidic pH (4-6) with acetic acid. | Promotes the formation of the reactive iminium ion intermediate. |
| Catalyst (if used) | Use fresh, high-quality Pd/C. | Ensures high catalytic activity for hydrogenation.[2] |
Issue 2: Significant Side Product Formation
Question: I am forming the product, but my yield is low due to the formation of several impurities. How can I improve the selectivity of my reaction?
Answer: The formation of side products often points to issues with reaction control and stoichiometry. Here are the most common side reactions and how to mitigate them:
-
Cause A: Over-alkylation
If the reaction conditions are too harsh or if there is an excess of the ethylating agent (if the ethyl group is introduced at this stage), you may see the formation of quaternary ammonium salts or other over-alkylated products.
Solutions:
-
Controlled Stoichiometry: Use a precise 1:1 stoichiometry of your precursor to the ethylating agent.
-
Step-wise Synthesis: It is often better to form the piperazine ring first and then perform the N-ethylation in a separate step. This provides much better control.
-
-
Cause B: Formation of Dimeric or Polymeric Byproducts
Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.
Solution:
-
High-Dilution Conditions: Running the reaction at a lower concentration (e.g., 0.01-0.1 M) can favor the intramolecular cyclization over intermolecular side reactions.
-
-
Cause C: Incomplete Cyclization and Side Reactions of Intermediates
If the cyclization is slow, the intermediate amino-aldehyde or amino-ketone can undergo other reactions.
Solution:
-
One-Pot Tandem Reactions: A well-optimized one-pot reaction where the iminium ion is formed and immediately reduced can minimize the lifetime of reactive intermediates.[5]
-
Issue 3: Difficulties in Product Purification
Question: I believe I am forming the product, but I am struggling to isolate it in a pure form. What are the best practices for purifying piperazine derivatives?
Answer: Piperazines can be challenging to purify due to their basicity and polarity.[6]
-
Challenge A: High Polarity and Basicity
The two nitrogen atoms in the piperazine ring make these compounds highly polar and basic, which can lead to issues with chromatography.[6]
Solutions:
-
Acid-Base Extraction: A classic and effective method. Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to extract the basic piperazine into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the pure product back into an organic solvent.
-
Chromatography:
-
Normal Phase (Silica Gel): Peak tailing is common. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can significantly improve peak shape.
-
Reverse Phase (C18): Poor retention can be an issue. Using a buffer or an ion-pairing agent in the mobile phase can improve retention and peak shape.[6]
-
-
-
Challenge B: Salt and Hydrate Formation
Piperazines readily form salts and hydrates, which can complicate isolation and characterization.[6]
Solutions:
-
Precipitation as a Salt: Sometimes, the easiest way to purify the product is to precipitate it as a salt (e.g., dihydrochloride or diacetate).[7] The salt can then be filtered and washed. The free base can be regenerated by treatment with a base.[6]
-
Anhydrous Conditions: During the final isolation of the free base, use anhydrous solvents and drying agents (like Na2SO4 or MgSO4) to prevent hydrate formation.
-
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for low yield in piperazine cyclization.
Detailed Experimental Protocol: Reductive Amination Cyclization
This protocol is a general guideline. You may need to optimize it for your specific precursor.
-
Reaction Setup: To a solution of the linear amino-ketone/aldehyde precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1 M), add glacial acetic acid (1.1 eq).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by acid-base extraction or column chromatography as described in the troubleshooting section.
References
- Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (n.d.).
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). Molecules, 28(15), 5629. Retrieved from [Link]
-
Preparation of Substituted Piperazinones via Tandem Reductive amination-(N,N'-acyl Transfer)-Cyclization. (2002). Organic Letters, 4(7), 1201-1204. Retrieved from [Link]
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (2018). National Energy Technology Laboratory. Retrieved from [Link]
-
Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. (2018). Bioconjugate Chemistry, 29(6), 2062-2069. Retrieved from [Link]
- Purification of piperazine. (1959). Google Patents.
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]
-
Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. (2002). Semantic Scholar. Retrieved from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). ResearchGate. Retrieved from [Link]
-
New Catalysts for Reductive Amination. (n.d.). Kanto Chemical Co., Inc. Retrieved from [Link]
-
A Brief Introduction to Chemical Reaction Optimization. (2021). ACS Publications. Retrieved from [Link]
- Recovery and purification of piperazine. (1969). Google Patents.
Sources
- 1. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. kanto.co.jp [kanto.co.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Solubility of Piperazine Free Bases
Welcome to the Technical Support Center for piperazine-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of piperazine free bases in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your research.
Introduction: The Piperazine Moiety and Solubility Challenges
Piperazine and its derivatives are a cornerstone in medicinal chemistry, valued for their versatile pharmacological activities.[1] However, the free base form of piperazine, while a common starting material, can present significant solubility challenges. Understanding the physicochemical properties of piperazine is the first step toward overcoming these hurdles. Piperazine is a weak base with two pKa values, approximately 5.33 and 9.73, corresponding to its two nitrogen atoms.[2] This diprotic nature is central to its solubility behavior.
This guide is structured in a question-and-answer format to directly address the common issues you may be facing.
Part 1: Troubleshooting Guide
Scenario 1: My piperazine free base won't dissolve in my aqueous buffer.
Question: I am trying to prepare a solution of my piperazine free base in a neutral aqueous buffer (e.g., PBS pH 7.4), but it has very low solubility. What is happening and how can I fix this?
Answer:
This is a common and expected observation. The low solubility of piperazine free base in neutral or alkaline aqueous solutions is a direct consequence of its basic nature. At neutral pH, the piperazine molecule is predominantly in its un-ionized, free base form, which is less polar and thus has lower affinity for polar solvents like water.
The Underlying Science: The Role of pH
The solubility of ionizable compounds, like piperazine, is highly dependent on the pH of the solution.[3] As a weak base, piperazine's solubility dramatically increases in acidic conditions.[4][5] This is because the acidic environment provides an excess of protons (H+) that can protonate the nitrogen atoms of the piperazine ring, forming a more soluble salt (the piperazinium ion). This relationship is a direct application of Le Châtelier's principle.[6][7]
Troubleshooting Workflow:
Here is a systematic approach to address this issue:
Step 1: pH Adjustment
The most direct method to enhance the solubility of a piperazine free base is to lower the pH of your solution.
-
Protocol:
-
Start with your desired aqueous buffer system.
-
Gradually add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH with a calibrated pH meter.
-
As you lower the pH, you should observe an increase in the solubility of your piperazine compound. Aim for a pH that is at least 1-2 units below the lower pKa of your specific piperazine derivative if known, or below pH 5 for piperazine itself.
-
Step 2: Utilize Co-solvents
If pH adjustment alone is insufficient or not compatible with your experimental system, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[8][9]
-
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
-
Protocol:
-
Prepare a concentrated stock solution of your piperazine free base in a suitable co-solvent like DMSO.
-
For your final working solution, dilute the stock solution into your aqueous buffer. Crucially, ensure the final concentration of the co-solvent is low enough (typically <1%) to not interfere with your experiment.
-
Visualization of pH Effect on Piperazine Solubility
Caption: Effect of pH on piperazine ionization and solubility.
Scenario 2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
Question: I have successfully dissolved my piperazine free base in DMSO to make a stock solution. However, when I dilute this into my aqueous assay buffer, a precipitate forms. How can I prevent this?
Answer:
This is a classic solubility problem that arises when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. The DMSO is miscible with the water, but your compound is not, causing it to crash out of solution.
Troubleshooting Workflow:
Step 1: Optimize the Final Co-solvent Concentration
-
Rationale: The higher the final concentration of the organic co-solvent, the more solubility support it can provide in the final aqueous solution.
-
Action: Determine the maximum tolerable concentration of your co-solvent (e.g., DMSO) in your experimental system (typically 0.1% to 1%). Try to formulate your dilutions to be as close to this limit as possible.
Step 2: Employ a Stepwise Dilution Strategy
-
Rationale: A sudden change in the solvent environment can shock the compound out of solution. A more gradual transition can help maintain solubility.
-
Protocol:
-
Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
For example, first dilute your DMSO stock into a small volume of buffer that contains a higher percentage of a co-solvent or a solubilizing agent.
-
Then, perform the final dilution into your assay buffer.
-
Step 3: Consider Advanced Formulation Techniques
If the above steps are not sufficient, you may need to explore more advanced methods to enhance and maintain the solubility of your piperazine compound.
-
Salt Formation: This is a robust strategy for ionizable compounds.[10] By reacting your piperazine free base with a suitable acid, you can form a stable salt with significantly improved aqueous solubility.[11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[12]
Experimental Workflow for Solubility Enhancement
Caption: Decision tree for enhancing piperazine solubility.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best organic solvents for piperazine free base?
A1: Piperazine free base is readily soluble in polar protic solvents. It is highly soluble in water, ethanol, and methanol.[13] It is also soluble in ethylene glycol.[14] Its solubility is poor in non-polar solvents like diethyl ether and benzene.[2][14]
| Solvent | Solubility of Piperazine Free Base |
| Water | Very soluble (150 g/L at 20°C)[11] |
| Ethanol | Soluble[2] |
| Methanol | Readily soluble[2] |
| Ethylene Glycol | Freely soluble[14] |
| Diethyl Ether | Poorly soluble[14] |
| Benzene | Slightly soluble[2] |
Q2: Is piperazine free base stable in solution?
A2: Piperazine free base can be susceptible to degradation. It is known to absorb carbon dioxide from the air, which can affect the pH and potentially the stability of your solutions.[14][15] For long-term storage, it is often more stable as a salt, such as piperazine hydrochloride.[11] It is also sensitive to light and should be stored in a cool, dry, well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[16][17]
Q3: How can I accurately measure the solubility of my piperazine compound?
A3: The shake-flask method is a standard and reliable technique for determining equilibrium solubility.[11]
-
Protocol:
-
Add an excess amount of your solid piperazine compound to a known volume of your chosen solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by filtration or centrifugation.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV.[18]
-
Q4: Should I use the piperazine free base or a salt form for my experiments?
A4: The choice between the free base and a salt form depends on your specific application.
-
Use the free base when:
-
You are working in non-polar organic solvents.
-
You need to control the protonation state for a specific reaction.
-
-
Use a salt form (e.g., hydrochloride or citrate) when:
Q5: My piperazine-containing compound is still poorly soluble even at low pH. What else can I do?
A5: If both pH adjustment and the use of common co-solvents are ineffective, you may need to consider more advanced formulation strategies. These can include the use of surfactants, the preparation of solid dispersions, or nano-suspension techniques.[19][20] These methods aim to either increase the surface area of the drug particles or create a more favorable microenvironment for dissolution.
References
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]
-
Reddit. (2021, August 4). Does anyone know how pH affects solubility?? Retrieved from [Link]
-
Fiveable. (n.d.). pH and Solubility - AP Chem. Retrieved from [Link]
-
ResearchGate. (2025, August 10). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]
-
ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation? Retrieved from [Link]
-
ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
-
Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solubility of CO2 in 20 Wt. % Aqueous Solution of Piperazine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. Retrieved from [Link]
-
PubMed. (1976, March). Quantitative determination of piperazine citrate in piperazine citrate syrup USP. Retrieved from [Link]
-
Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved from [Link]
-
PubMed. (2022, May 14). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Retrieved from [Link]
-
ResearchGate. (2018, October 5). Effects of piperazine concentration and operating conditions on the solubility of CO 2 in AMP solution at low CO 2 partial pressure. Retrieved from [Link]
-
Springer. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Co-solvent – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2025, August 6). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Retrieved from [Link]
-
WordSense. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ResearchGate. (n.d.). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. Retrieved from [Link]
-
Springer. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More? Retrieved from [Link]
Sources
- 1. Piperazine compounds [m.chemicalbook.com]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 4. Khan Academy [khanacademy.org]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. reddit.com [reddit.com]
- 7. fiveable.me [fiveable.me]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Piperazine - Wikipedia [en.wikipedia.org]
- 15. Piperazine | 110-85-0 [chemicalbook.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
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- 20. researchgate.net [researchgate.net]
Removing unreacted starting materials in piperazine N-alkylation
A Guide to Purification and Removal of Unreacted Starting Materials
Welcome to the technical support center for piperazine N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges encountered during the synthesis of N-alkylated piperazine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I need to remove after a piperazine N-alkylation reaction?
The most common species that require removal are unreacted starting materials and undesired side-products. These typically include:
-
Excess Piperazine: Often used in stoichiometric excess to favor mono-alkylation over di-alkylation.[1]
-
Unreacted Alkylating Agent: (e.g., alkyl halide, sulfonate) resulting from an incomplete reaction.
-
Di-alkylated Piperazine: The most common side-product, formed when both nitrogen atoms of piperazine are alkylated.[2]
-
Quaternary Ammonium Salts: Formed if a nitrogen atom on the product is alkylated a second time. This is more likely with highly reactive alkylating agents like methyl iodide.
Q2: Why can purification of N-alkylated piperazines be so challenging?
The difficulty arises from the physicochemical properties of the piperazine moiety itself:
-
High Basicity and Polarity: Piperazine and its simple alkylated derivatives are highly basic and polar. This makes them very water-soluble, especially in their protonated (salt) form, which can lead to difficulties during extractive work-up.[3]
-
Similar Properties of Components: The desired mono-alkylated product, the di-alkylated byproduct, and unreacted piperazine often have very similar polarities and basicities, making chromatographic or extractive separation non-trivial.
-
Hygroscopicity: Piperazine and its salts readily absorb water from the atmosphere, which can complicate handling and accurate measurements.
Q3: What are the main strategies for purifying the crude product?
The choice of purification method depends on the specific properties of your product and the impurities present. The most common and effective strategies are:
-
Acid-Base Extraction: Exploits the differences in basicity (pKa) between the unreacted piperazine, the mono-alkylated product, and the di-alkylated product.
-
Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase, typically silica gel.
-
Crystallization/Recrystallization: Effective if the desired product is a solid and has significantly different solubility characteristics from the impurities.
-
Distillation: Suitable for products that are thermally stable and have a boiling point sufficiently different from other components in the reaction mixture.[2]
Troubleshooting Guide: Common Purification Issues
This section provides a deeper dive into specific purification challenges and offers detailed, actionable solutions.
Problem 1: My product is contaminated with a large amount of unreacted piperazine.
This is the most frequent challenge, especially when an excess of piperazine is used to drive the reaction towards mono-substitution.
Root Cause Analysis:
Unreacted piperazine is significantly more basic than the mono- and di-alkylated products. This difference in basicity is the key to its removal. As shown in the table below, the second pKa of piperazine (corresponding to the first protonation) is significantly higher than the pKa of the tertiary amines in the alkylated products.
Data Presentation: Comparative pKa Values
| Compound | pKa1 | pKa2 | Rationale for Separation |
| Piperazine | 9.73 | 5.35 | The high pKa1 value means it remains protonated at a higher pH than the alkylated products.[4] |
| 1-Methylpiperazine | 9.09 | 4.79 | N-alkylation reduces the basicity of the adjacent nitrogen.[4] |
| 1-Ethylpiperazine | 9.15 | 4.88 | Similar to 1-methylpiperazine, showing a reduction in basicity upon alkylation.[4] |
| 1,4-Dimethylpiperazine | 8.27 | 4.23 | Both nitrogens are less basic than the secondary amines of piperazine.[4] |
Note: pKa values are for the corresponding conjugate acids at ~25 °C.
Solution: pH-Controlled Acid-Base Extraction
This is the most robust method for removing excess piperazine. The principle is to selectively partition the components between an aqueous and an organic phase by carefully controlling the pH.
Caption: Workflow for purification by acid-base extraction.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidification: Transfer the solution to a separatory funnel and wash with 1M HCl. Check the pH of the aqueous layer to ensure it is ~2. At this pH, all amine species (piperazine, mono- and di-alkylated products) will be protonated and extracted into the aqueous layer.
-
Separation 1: Separate the layers. The organic layer contains neutral impurities like any remaining alkylating agent and can be discarded.
-
Basification & Extraction: Return the acidic aqueous layer to the separatory funnel. Add fresh organic solvent. Slowly add a base (e.g., 2M NaOH) with frequent shaking until the pH of the aqueous layer is ~8-9. This pH is high enough to deprotonate the N-alkylated product (pKa < 9) into its neutral, free-base form, which will partition into the organic layer. However, it is low enough to keep most of the unreacted piperazine (pKa ~9.7) in its protonated, water-soluble form.[3][4]
-
Separation 2: Separate the layers and collect the organic phase. Repeat the extraction from the aqueous phase with fresh organic solvent 2-3 times to maximize product recovery.
-
Final Wash & Dry: Combine the organic extracts and wash with brine to remove residual water and inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Problem 2: How do I separate the mono-alkylated product from the di-alkylated byproduct?
This separation is often necessary as achieving perfect 100% mono-selectivity is rare.
Root Cause Analysis:
The mono- and di-alkylated products are often structurally and electronically similar. However, there are usually sufficient differences in polarity to allow for chromatographic separation. The mono-alkylated product contains a secondary amine (-NH) group, making it slightly more polar and capable of hydrogen bonding than the di-alkylated product, which only contains tertiary amines.
Solution: Silica Gel Column Chromatography
This is the most reliable method for separating mono- from di-substituted products.
Caption: General workflow for purification by column chromatography.
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Sample Preparation (Dry Loading): Dissolve your crude product (from which excess piperazine has already been removed) in a minimal amount of a polar solvent like methanol or DCM. Add a small amount of silica gel to this solution and evaporate the solvent until a dry, free-flowing powder is obtained. This prevents band broadening.
-
Column Packing: Pack a column with silica gel as a slurry in your starting eluent (a non-polar solvent like hexane or DCM).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with your starting solvent. The less polar di-alkylated product will typically elute first. Gradually increase the polarity of the mobile phase by adding a polar solvent like methanol or ethyl acetate. A common gradient is from 100% DCM to 2-10% methanol in DCM.
-
Pro-Tip: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase. This deprotonates the amines on the silica surface, preventing peak tailing and improving separation.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify which fractions contain your pure products.
-
Isolation: Combine the pure fractions containing your desired product and remove the solvent under reduced pressure.
Data Presentation: Common Chromatography Solvent Systems
| Product Type | Typical Mobile Phase System | Modifier |
| Non-polar N-alkyl piperazines | Hexane / Ethyl Acetate | 0.5% Triethylamine |
| Moderately polar N-alkyl piperazines | Dichloromethane / Methanol | 0.5% Triethylamine or NH₄OH |
| Highly polar N-alkyl piperazines | Dichloromethane / Methanol / NH₄OH | Up to 2% NH₄OH |
Problem 3: How can I remove a non-volatile, unreacted alkylating agent?
If your alkylating agent is not easily removed by evaporation, other methods are required.
Solution: Scavenger Resins
For electrophilic alkylating agents (like alkyl halides), nucleophilic scavenger resins can be highly effective. These are solid-supported reagents that react with and bind the excess electrophile, allowing it to be removed by simple filtration.
-
Tris(2-aminoethyl)amine (TAEA) Polystyrene Resin: This resin has primary amine groups that are excellent scavengers for excess alkyl halides.
-
Following the reaction, add the TAEA scavenger resin (typically 2-3 equivalents relative to the excess alkylating agent) to the reaction mixture.
-
Stir the suspension at room temperature or with gentle heating for several hours to overnight.
-
Monitor the disappearance of the alkylating agent by TLC or LC-MS.
-
Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
The filtrate now contains your product and other basic components, which can be purified using the acid-base extraction and chromatography methods described above.
References
- Purification of piperazine. (1959).
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]
-
Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]
-
Piperazine. (n.d.). Wikipedia. Retrieved February 10, 2024, from [Link]
- Method for preparing n-alkyl-piperazines. (2014).
-
How to extract/isolate piperazine from water without distillation? (2013). ResearchGate. [Link]
- Process for the N-monoalkylation of piperazine. (1961).
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
-
PIPERAZINES. (n.d.). Ataman Kimya. Retrieved February 10, 2024, from [Link]
Sources
Minimizing bis-alkylation side products in piperazine synthesis
Topic: Minimizing Bis-Alkylation Side Products in Piperazine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The "Symmetric Amine" Challenge
Piperazine presents a classic competitive kinetics problem. It possesses two equivalent secondary amine sites (
The Core Problem: Often, the mono-alkylated product is more nucleophilic than the starting material due to the inductive electron-donating effect of the new alkyl group (unless the R-group is electron-withdrawing). This leads to
This guide details three validated workflows to break this symmetry and maximize mono-alkylation selectivity.
Module 1: Kinetic Control (Direct Alkylation)
Best for: Early-stage discovery, cheap starting materials, stable alkyl halides.
To favor mono-alkylation without protecting groups, you must manipulate the statistical probability of the collision. By maintaining a massive molar excess of piperazine relative to the alkylating agent (R-X), you ensure that R-X is statistically more likely to encounter unreacted piperazine than the mono-alkylated product.[1]
Experimental Protocol: High-Dilution Inverse Addition
-
Stoichiometry: Prepare 5.0 to 10.0 equivalents of Piperazine (relative to R-X).
-
Dissolution: Dissolve piperazine in a polar aprotic solvent (DCM, THF, or Acetonitrile).
-
Note: If piperazine solubility is poor, use DMF or add a cosolvent.
-
-
Inverse Addition (Critical): Dissolve the alkyl halide (1.0 equiv) in the same solvent. Add this solution dropwise to the stirring piperazine solution over 1–2 hours.
-
Why: This maintains a local environment where [Piperazine]
[Product] at the injection point.
-
-
Workup & Recovery:
-
Evaporate solvent.[2]
-
Recovery: The excess piperazine can often be removed by sublimation (high vacuum) or by selective precipitation if the product is lipophilic.
-
Wash: Dissolve the crude residue in EtOAc and wash with water (removes excess piperazine) or saturated
.
-
Data: Stoichiometry vs. Selectivity
Typical yields observed in nucleophilic substitution (
| Piperazine Equivalents | Mono-Product Yield | Bis-Product Yield | Recovery of Piperazine |
| 1.0 eq | 35-45% | 25-30% | Low |
| 3.0 eq | 60-70% | 10-15% | Moderate |
| 10.0 eq | >85% | <5% | High (reusable) |
Visualization: Kinetic Competition Pathways
Figure 1: Kinetic competition between starting material and product. High concentration of Piperazine suppresses the k2 pathway.
Module 2: Thermodynamic Control (Protection Strategy)
Best for: Valuable alkylating agents, scale-up, or when high purity is required.
The most robust method involves temporarily "masking" one nitrogen. The N-Boc-piperazine route is the industry standard because the Boc group is orthogonal to most alkylation conditions and easily removed.
Protocol: Selective Synthesis of N-Boc-Piperazine
Direct reaction of Piperazine with
-
Acidification: Dissolve Piperazine (1.0 eq) in water/methanol. Add HCl (1.0 eq) to generate Piperazine Monohydrochloride .
-
Protection: Add
(0.9 eq) in THF dropwise. Maintain pH ~2–3 initially, then slowly adjust to pH 7–8 with mild base ( ) to allow the unprotonated amine to react. -
Alkylation: React the isolated N-Boc-piperazine with your alkyl halide (R-X) using a standard base (
or ) in Acetone or DMF. -
Deprotection: Treat with TFA/DCM or HCl/Dioxane to reveal the secondary amine.
Visualization: The Protection Workflow
Figure 2: Stepwise protection strategy prevents bis-alkylation by sterically and chemically blocking the second nitrogen.
Module 3: Reductive Amination
Best for: Aldehyde/Ketone substrates, avoiding quaternary ammonium salts.[2]
Reductive amination proceeds via an iminium ion intermediate. Unlike direct alkylation (
Optimization Tips:
-
Stepwise Addition: Do not mix Aldehyde, Amine, and Reductant simultaneously.
-
Step A: Stir Piperazine + Aldehyde (0.9 eq) in DCE/MeOH for 1–2 hours (add
or Molecular Sieves to drive imine formation). -
Step B: Add reducing agent (
or ).[2]
-
-
Why it works: The iminium formation equilibrium favors the mono-species if the aldehyde is the limiting reagent.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| High Bis-Alkylation (>20%) | Excess Alkylating Agent | Ensure Piperazine is in ≥5-fold excess. Switch to "Inverse Addition" (dropwise R-X into Amine). |
| Low Yield in Boc-Protection | pH too high during synthesis | If pH > 9, both nitrogens are nucleophilic. Use the Monohydrochloride method (pH ~3-7 range). |
| Product stuck in Aqueous Phase | Product is too polar | Saturate aqueous layer with NaCl (salting out). Use DCM/Isopropanol (3:1) for extraction.[2][8][9] |
| Cannot separate Mono vs Bis | Similar Rf values | Amine Trick: Derivatize the mixture with acetic anhydride. The Mono-product (secondary amine) will form an amide (changing Rf significantly); the Bis-product (tertiary) will not react. Separate, then hydrolyze. |
References
- Selective Synthesis of N-Boc-piperazine: Source: BenchChem Technical Guide. "A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis."
-
Kinetic Control in Piperazine Alkylation
- Source: ResearchGate Discussion/Protocols.
-
URL:[Link]
-
Reductive Amination Selectivity
- Source: Reddit ChemPros / Organic Synthesis Archives.
-
URL:[Link]
-
Purification of Piperazine Derivatives
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 4. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. jgtps.com [jgtps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Catalyst Poisoning in Hydrogenation of Piperazine Intermediates
<_>
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of catalyst poisoning during the hydrogenation of piperazine intermediates. The guidance herein is structured to offer not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design and execution.
Introduction: The Challenge of Catalyst Deactivation
In the synthesis of piperazine-based pharmaceutical intermediates, catalytic hydrogenation is a cornerstone technology. However, the efficiency of this process is often hampered by catalyst deactivation, a phenomenon that can lead to reduced reaction rates, lower product yields, and increased costs.[1][2] Catalyst poisoning, a specific form of chemical deactivation, occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them ineffective.[3][4] This guide will provide a structured approach to diagnosing, mitigating, and resolving issues related to catalyst poisoning in your hydrogenation reactions.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Sudden or Rapid Loss of Catalyst Activity
Q: My palladium on carbon (Pd/C) catalyst, which was highly active initially, has shown a dramatic drop in performance after only one or two runs. What are the likely causes and how can I investigate this?
A: A sudden loss of activity is a classic symptom of acute catalyst poisoning. The most probable culprits are strong, irreversible poisons present in your feedstock or solvent.
Possible Causes & Investigation Strategy:
-
Sulfur Compounds: Even at parts-per-billion (ppb) levels, sulfur compounds (e.g., thiols, thioethers, thiophenes) are potent poisons for palladium catalysts.[5][6] They form strong bonds with the metal surface, blocking active sites.[6]
-
Action: Analyze your starting materials and solvents for sulfur content using techniques like Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD).
-
-
Halides: Residual chlorides or bromides from upstream synthetic steps can poison the catalyst.
-
Action: Check for halide contamination in your piperazine precursor. Ion chromatography of an aqueous extract of your starting material can be an effective diagnostic tool.
-
-
Strongly Coordinating Species: Other nitrogen-containing heterocycles, nitriles, or even excess starting material or product can sometimes act as inhibitors by competing for active sites.[7][8]
-
Action: Review your reaction stoichiometry. An unusually high concentration of nitrogen-containing molecules can lead to competitive inhibition.[8]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid catalyst deactivation.
Issue 2: Gradual Decline in Catalyst Performance Over Several Cycles
Q: I am recycling my Rh/C catalyst, but with each cycle, the reaction time increases, and the final conversion is lower. What is causing this gradual deactivation?
A: A gradual decline in performance often points to the accumulation of reversible poisons or the slow buildup of non-removable deposits (fouling).
Possible Causes & Mitigation:
-
Product Inhibition: The piperazine product itself, being a nitrogen-containing heterocycle, can act as a competitive inhibitor, especially at high concentrations.[8]
-
Mitigation: Consider a continuous flow setup where the product is constantly removed from the reaction zone. In batch reactions, optimizing the catalyst-to-substrate ratio can help.[8]
-
-
Formation of Oligomeric Byproducts (Fouling): Under certain conditions, side reactions can lead to the formation of heavy, tar-like substances that physically block the pores of the catalyst support, preventing access to the active metal sites.[9]
-
Mitigation: Adjusting reaction parameters such as temperature and pressure can minimize byproduct formation. A pre-reaction filtration of the substrate solution through a bed of activated carbon can remove potential foulant precursors.
-
-
Leaching of the Active Metal: Although less common with well-prepared heterogeneous catalysts, some leaching of the active metal into the solution can occur, leading to a lower effective catalyst concentration over time.
-
Mitigation: Ensure the pH of your reaction medium is appropriate for the catalyst and support. Highly acidic or basic conditions can sometimes promote metal leaching.
-
Issue 3: Poor Reaction Selectivity and Formation of Byproducts
Q: My hydrogenation of a substituted pyrazine to the corresponding piperazine is giving me a mixture of products, including partially hydrogenated intermediates and ring-opened species. Could this be related to catalyst poisoning?
A: Yes, a change in selectivity is a key indicator of catalyst surface modification, which can be caused by poisoning.
Mechanism of Selectivity Loss:
Partial poisoning can alter the electronic properties of the catalyst's active sites or create new, less selective sites.[10] For instance, a poison might block the specific sites required for the complete reduction of the pyrazine ring, leading to the accumulation of intermediates. Alternatively, it could promote side reactions like hydrogenolysis (cleavage of C-N bonds), resulting in ring-opened byproducts.
Troubleshooting Steps:
-
Identify the Byproducts: Use techniques like GC-MS or LC-MS to identify the structure of the unwanted byproducts. This can provide clues about the side reactions that are occurring.
-
Correlate with Potential Poisons: Cross-reference the potential poisons identified in Issue 1 with the observed side reactions. For example, some sulfur compounds are known to promote hydrogenolysis on certain catalysts.
-
Selective Poisoning as a Solution: In some rare cases, intentional and controlled addition of a "poison" can actually improve selectivity by deactivating the sites responsible for undesirable side reactions.[7] For example, the Lindlar catalyst is a palladium catalyst intentionally poisoned with lead to selectively reduce alkynes to cis-alkenes without over-reduction.[7][11]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in the hydrogenation of nitrogen-containing heterocycles like piperazine intermediates?
A1: The most common and potent poisons for catalysts typically used in these hydrogenations (e.g., Pd, Pt, Rh, Ru) are:
-
Sulfur compounds: Thiols, sulfides, disulfides, and thiophenes.[5][12]
-
Halides: Especially chlorides and bromides.[7]
-
Strongly coordinating species: Carbon monoxide, cyanides, and even some nitrogenous compounds like nitriles or other heterocycles.[6][7]
-
Heavy metals: Trace amounts of metals like lead or mercury can also deactivate the catalyst.
Q2: How can I prevent catalyst poisoning before it occurs?
A2: Prevention is always the most effective strategy.[13]
-
Feedstock Purification: Ensure the purity of your starting materials and solvents.[3] This may involve pre-treatment steps like distillation, recrystallization, or passing the feedstock through a guard bed of activated carbon or a specific adsorbent to remove poisons.[3]
-
Catalyst Selection: Choose a catalyst that is known to be more resistant to the specific poisons you anticipate. For example, some bimetallic catalysts or catalysts with modified supports can exhibit enhanced poison tolerance.[14][15]
-
Process Optimization: Optimize reaction conditions (temperature, pressure, solvent) to minimize the formation of byproducts that could act as poisons or foulants.
Q3: Is it possible to regenerate a poisoned catalyst?
A3: Yes, regeneration is often possible, especially if the deactivation is due to reversible poisoning or coking. The appropriate method depends on the nature of the poison and the catalyst.
| Deactivation Cause | Regeneration Method | Description |
| Coking/Fouling | Oxidative Treatment | Controlled heating in a dilute air or oxygen stream to burn off carbonaceous deposits.[16][17][18] |
| Sulfur Poisoning | High-Temperature Reduction | Treatment with hydrogen at elevated temperatures can sometimes desorb sulfur species.[19] |
| Reversible Inhibition | Solvent Washing | Washing the catalyst with a suitable solvent can remove weakly adsorbed inhibitors.[20] |
| Halide Poisoning | Alkaline Wash | A wash with a dilute, non-corrosive base can sometimes remove adsorbed halides.[16] |
Important Note: Always consult the catalyst manufacturer's guidelines before attempting any regeneration procedure, as improper treatment can cause irreversible damage, such as sintering (agglomeration of metal particles at high temperatures).[9][21]
Experimental Protocol: Oxidative Regeneration of a Poisoned Pd/C Catalyst
This protocol provides a general guideline for the regeneration of a Pd/C catalyst that has been deactivated by carbonaceous deposits (coking).
Safety Precaution: This procedure involves heating a catalyst in the presence of an oxidant and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Catalyst Recovery: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture.
-
Solvent Wash: Wash the recovered catalyst multiple times with a clean solvent (the one used in the reaction or a more volatile one like methanol or acetone) to remove any residual reactants and products.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Oxidative Treatment:
-
Place the dried, poisoned catalyst in a tube furnace.
-
Pass a slow, controlled stream of a dilute oxygen mixture (e.g., 1-5% O₂ in N₂) over the catalyst bed.
-
Slowly ramp the temperature to 150-250 °C. The exact temperature will depend on the nature of the coke and the stability of the catalyst. Caution: The oxidation of carbon is exothermic and can lead to temperature runaways if not controlled carefully.
-
Hold at the target temperature for 2-4 hours or until the exit gas shows no more CO₂ (as determined by an appropriate sensor or by bubbling through a limewater solution).
-
-
Reduction (Re-activation):
-
After the oxidative treatment, purge the system with an inert gas like nitrogen or argon to remove all traces of oxygen.
-
Switch the gas feed to hydrogen (or a dilute H₂ in N₂ mixture).
-
Heat the catalyst to a temperature suitable for reduction (typically 100-200 °C for Pd/C) and hold for 2-4 hours to ensure the palladium is in its active, metallic state.
-
-
Cooling and Storage: Cool the catalyst to room temperature under an inert atmosphere before handling. Store the regenerated catalyst under inert gas to prevent re-oxidation.
Regeneration Workflow Diagram:
Caption: General workflow for oxidative catalyst regeneration.
Q4: What analytical techniques are useful for diagnosing catalyst poisoning?
A4: A combination of techniques is often necessary for a conclusive diagnosis:
-
Elemental Analysis (ICP-MS/OES): To detect inorganic poisons like heavy metals or sulfur on the catalyst.
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can identify the elemental composition and chemical state of the catalyst surface, confirming the presence of poisons like sulfur or halides.[3]
-
Temperature-Programmed Desorption/Oxidation (TPD/TPO): Can be used to characterize the nature and quantity of adsorbed species or carbonaceous deposits on the catalyst surface.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile organic poisons in the feedstock or solvent.[4]
By systematically applying the troubleshooting steps and preventative measures outlined in this guide, you can significantly improve the robustness and efficiency of your hydrogenation processes for piperazine intermediates, leading to more consistent results and a more efficient drug development pipeline.
References
- CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents.
-
Catalyst poisoning - Wikipedia. Available at: [Link]
-
Regeneration of palladium based catalyst for methane abatment - DCL Inc. Available at: [Link]
-
Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics - PMC. Available at: [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. Available at: [Link]
-
Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts - Semantic Scholar. Available at: [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. Available at: [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]
-
Catalytic synthesis of N-methyl-piperazine in fixed bad reactor - ResearchGate. Available at: [Link]
-
Sulfur isn't poisonous when it synergistically acts with phosphine in olefins hydroformylation. Available at: [Link]
-
Electrochemical Dehydrogenation of Piperazine on Pd-Based Multimetallic Alloy Catalysts | ACS Applied Materials & Interfaces. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts - SciSpace. Available at: [Link]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. Available at: [Link]
-
Detection of Catalyst Poisons - GAS Dortmund. Available at: [Link]
-
Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC. Available at: [Link]
-
Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress. Available at: [Link]
-
Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline | Request PDF - ResearchGate. Available at: [Link]
-
Catalyst Poisoning Solutions - Gulf Bio Analytical. Available at: [Link]
-
Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. Available at: [Link]
-
The influence of sulfur on catalytic dehydrogenations with rhodium - PubMed. Available at: [Link]
-
Effect of Sulfur on the Performance of Three-Way Catalysts - ResearchGate. Available at: [Link]
- US2580221A - Catalytic dehydrogenation of piperazine to pyrazine - Google Patents.
-
Electrochemical Dehydrogenation of Piperazine on Pd-Based Multimetallic Alloy Catalysts | Request PDF - ResearchGate. Available at: [Link]
-
Catalysts Deactivation, Poisoning and Regeneration - MDPI. Available at: [Link]
-
Transition Metal-Catalyzed Couplings in Process Chemistry: Case Studies from the Pharmaceutical Industry - ResearchGate. Available at: [Link]
-
Failed Hydrogenation using H2 gas and Pd/C catalyst : r/Chempros - Reddit. Available at: [Link]
-
JM ProcessWise Webinar - Johnson Matthey. Available at: [Link]
-
Catalyst Deactivation: Mechanism & Causes - StudySmarter. Available at: [Link]
-
Methods for the catalytic synthesis of piperazine (2022) - SciSpace. Available at: [Link]
-
Investigation of the Electrocatalytic Activity of Rhodium Sulfide for Hydrogen Evolution and Hydrogen Oxidation | Request PDF - ResearchGate. Available at: [Link]
-
Types of Catalyst Deactivation: Poisoning, Sintering, and Coking | Solubility of Things. Available at: [Link]
-
Catalytic hydrogenation of 2,5-piperazinedione to piperazine - Digital Repository. Available at: [Link]
-
(PDF) Methods for the catalytic synthesis of piperazine - ResearchGate. Available at: [Link]
-
"Promoters and Poisons" in: Handbook of Heterogeneous Catalysis online - Koel Research Group. Available at: [Link]
-
Mitigating the Poisoning Effect of Formate during CO2 Hydrogenation to Methanol over Co-Containing Dual-Atom Oxide Catalysts | JACS Au - ACS Publications. Available at: [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available at: [Link]
-
Biocatalysis: Case Studies - ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Catalyst deactivation Common causes - AmmoniaKnowHow. Available at: [Link]
-
Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C‐H Activation in Solvents - -ORCA - Cardiff University. Available at: [Link]
-
Green chemistry concept: Applications of catalysis in pharmacuetical industry - OAText. Available at: [Link]
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Gulf Bio Analytical [gulfbioanalytical.com]
- 5. Sulfur isn’t poisonous when it synergistically acts with phosphine in olefins hydroformylation | EurekAlert! [eurekalert.org]
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- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. US2580221A - Catalytic dehydrogenation of piperazine to pyrazine - Google Patents [patents.google.com]
- 19. dcl-inc.com [dcl-inc.com]
- 20. scs.illinois.edu [scs.illinois.edu]
- 21. ammoniaknowhow.com [ammoniaknowhow.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Assessment of 1-Ethyl-3-(3-methylphenyl)piperazine
This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-Ethyl-3-(3-methylphenyl)piperazine. We will move beyond a single, prescribed method, instead exploring a systematic and comparative approach to column and mobile phase selection. This ensures the final method is not only fit-for-purpose but also well-understood, resilient, and scientifically sound, aligning with the principles of Quality by Design (QbD).
Part 1: Foundational Strategy - The Method Development Blueprint
The primary objective when developing a purity method, particularly for pharmaceutical intermediates or active pharmaceutical ingredients (APIs), is to create a stability-indicating method . This means the method must be able to accurately measure the analyte of interest without interference from any potential degradation products or process-related impurities.[1] To achieve this, we must first understand the analyte and then design a logical workflow to explore the chromatographic separation space.
Analyte Characteristics: 1-Ethyl-3-(3-methylphenyl)piperazine is a substituted piperazine derivative. Key structural features influencing its chromatographic behavior include:
-
Two basic nitrogen atoms: The piperazine ring contains two secondary/tertiary amines, which will be protonated at low pH. The pKa of these nitrogens is critical for predicting retention behavior as a function of mobile phase pH.
-
Aromatic Ring: The tolyl group provides hydrophobicity and allows for strong UV absorbance, making UV detection a suitable choice.
-
Overall Polarity: The molecule possesses both hydrophobic (tolyl, ethyl groups) and polar (amine) characteristics, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[2][3]
Our development strategy follows a systematic screening and optimization process, as illustrated in the workflow diagram below. This approach ensures that key factors like stationary phase chemistry and mobile phase composition are evaluated efficiently.[4]
Caption: A logical workflow for systematic HPLC method development.
Part 2: The Stationary Phase - A Comparative Column Selection
The choice of the stationary phase is arguably the most critical factor in achieving selectivity.[4][5] For an analyte like 1-Ethyl-3-(3-methylphenyl)piperazine, a standard C18 column is a logical starting point. However, relying on a single chemistry can be limiting. We will compare three columns with orthogonal selectivities to ensure a comprehensive screen.
| Column Chemistry | Separation Principle | Advantages for this Analyte | Potential Disadvantages |
| Standard C18 | Primarily hydrophobic interactions. | Universal starting point, high hydrophobicity for good retention of the tolyl group. | Potential for poor peak shape (tailing) for basic amines at low pH due to silanol interactions.[4] |
| CSH™ C18 (Charged Surface Hybrid) | Mixed-mode (hydrophobic and weak ion-exchange). | Designed to provide excellent peak shape for basic compounds, even at low pH with simple acid modifiers like formic acid.[4] | May exhibit different selectivity compared to traditional C18, which could be an advantage or disadvantage. |
| Phenyl-Hexyl | Mixed-mode (hydrophobic and π-π interactions). | Offers alternative selectivity through interactions with the aromatic ring of the analyte and potential impurities.[5] | Generally less retentive than C18 phases. |
Rationale: By screening across these three chemistries, we cover different dominant interaction mechanisms: pure hydrophobic (C18), a combination of hydrophobic and controlled surface interactions for bases (CSH), and hydrophobic plus aromatic interactions (Phenyl-Hexyl). This significantly increases the probability of finding a column that can resolve the main peak from all potential process and degradation impurities.
Part 3: The Mobile Phase - Optimizing Selectivity and Resolution
The mobile phase works in concert with the stationary phase to achieve separation.[6][7] Key variables to optimize are the organic modifier, pH, and buffer.
Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC.[2][8]
-
Acetonitrile: Generally has a lower viscosity (leading to lower backpressure) and is a stronger solvent for many organic molecules. It is often preferred for gradient elution.[8]
-
Methanol: Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor.
A prudent strategy is to screen both solvents during initial development. A change in organic modifier can sometimes alter the elution order of closely related impurities, providing a powerful tool for improving resolution.
The Critical Role of pH
For an ionizable compound, mobile phase pH is a powerful tool to manipulate retention and improve peak shape.[2][7] The basic nitrogens in the piperazine ring will be protonated at acidic pH.
-
Low pH (e.g., pH 2.5-3.5): Using a mobile phase containing an acidifier like formic acid or phosphoric acid will ensure the analyte is fully protonated and exists as a single ionic species. This typically leads to sharp, symmetrical peaks and consistent retention.[7]
-
Near-Neutral or High pH: While less common for silica-based columns, using a pH where the analyte is neutral could dramatically increase retention. This approach requires a pH-stable column (like a hybrid particle column) to prevent degradation of the stationary phase.
Comparative Screening Approach: A robust screening protocol would involve testing each of the three selected columns with at least two different mobile phase systems:
-
Acidic Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Alternative Mobile Phase: Water/Methanol with 0.1% Formic Acid, or a buffered mobile phase like 10mM Ammonium Acetate at pH 6.8 (if using a pH-stable column).
This screening provides a comprehensive map of the separation landscape, allowing for an informed decision on the optimal starting conditions for further optimization.
Part 4: Experimental Protocol - A Self-Validating Workflow
This section details the experimental procedures for method development and validation, ensuring the final method is trustworthy and reproducible.
Reagents and Sample Preparation
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Additives: Formic acid (reagent grade), ammonium acetate (LC-MS grade).
-
Standard Solution: Prepare a stock solution of 1-Ethyl-3-(3-methylphenyl)piperazine reference standard at 1.0 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Sample Solution: Prepare the sample to be tested at a concentration of approximately 0.5 mg/mL in the same diluent.
Recommended Optimized HPLC Conditions (Example)
This represents a hypothetical optimized method based on the screening principles discussed.
| Parameter | Condition |
| Column | Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| UV Detection | 254 nm |
| Injection Volume | 2 µL |
| Diluent | Water/Acetonitrile (50:50 v/v) |
Forced Degradation Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][9][10] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any resulting degradants can be detected.[11][12]
-
Acid Hydrolysis: Treat sample solution with 0.1 M HCl at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Treat sample solution with 0.1 M NaOH at 60 °C for 2 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Treat sample solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105 °C for 48 hours. Dissolve in diluent before injection.
-
Photolytic Degradation: Expose solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dissolve in diluent before injection.
System Suitability Testing (SST)
SST is an integral part of any analytical procedure, ensuring the chromatographic system is performing adequately for the analysis.[13] This is performed by making five replicate injections of a standard solution before running any samples.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | N ≥ 5000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 1.0% | Measures injection precision. |
| % RSD of Retention Time | ≤ 0.5% | Measures system stability. |
Part 5: Data Interpretation & Method Validation
Comparative Performance Data
After running the initial screen and forced degradation studies, the data can be compiled to select the optimal method for validation.
| Method Condition | Resolution (Main Peak vs. Closest Impurity) | Tailing Factor (Main Peak) | Analysis Time (min) | Comments |
| Std. C18, ACN/0.1% HCOOH | 1.8 | 1.6 | 15 | Moderate resolution, slight peak tailing observed. |
| CSH C18, ACN/0.1% HCOOH | > 2.5 | 1.1 | 15 | Excellent resolution and superior peak shape. |
| Phenyl-Hexyl, ACN/0.1% HCOOH | 1.3 | 1.2 | 12 | Co-elution of one degradant peak with the main peak. |
Validation According to ICH Q2(R1)
The chosen method must be validated to demonstrate its suitability for its intended purpose.[14][15][16] The validation should include the following parameters for a purity assay:
-
Specificity: Demonstrated through the forced degradation study, showing no interference at the retention time of the main analyte. Peak purity analysis using a photodiode array (PDA) detector is also essential.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration) with a correlation coefficient (r²) ≥ 0.999.
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: Determined by spiking the sample matrix with known amounts of the reference standard at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision:
-
Repeatability: Multiple injections of the same sample.
-
Intermediate Precision: Analysis performed by a different analyst on a different day with a different instrument.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Deliberately varying method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±10%) to assess the method's resilience to small changes.
By following this systematic, comparative, and well-documented approach, a robust, reliable, and scientifically-defensible HPLC method for the purity analysis of 1-Ethyl-3-(3-methylphenyl)piperazine can be successfully developed and validated, ensuring the quality and safety of the material for its intended use in the pharmaceutical industry.
References
-
Column Selection for HPLC Method Development. (2016, March 15). LCGC International. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
Dong, M. W. (2016, September 1). A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. LCGC International. [Link]
-
Column Selection for HPLC Method Development. Waters Corporation. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Contract Pharma. [Link]
-
Roper, D. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
Choosing the Right Column Dimensions for HPLC Method. (2023, December 1). Pharma Growth Hub. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, February 13). Pharmaceutical Technology. [Link]
-
Rapid Method Development through Proper Column Selection. Waters Corporation. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]
-
Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]
-
Exploring the Different Mobile Phases in HPLC. (2024, October 22). Moravek. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
Quality Guidelines. ICH. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Development and Validation of RP-HPLC Method: An Overview. Open Access Journals. [Link]
-
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials. [Link]
-
Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. [Link]
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Technical Comparison: Structural Elucidation of Piperazine Regioisomers
Executive Summary
The distinction between 1-ethyl-3-phenylpiperazine and 1-ethyl-4-phenylpiperazine represents a classic problem in heterocyclic structural elucidation: differentiating between N-alkylation (regioisomer A) and C-alkylation (regioisomer B).[1]
While both isomers share the molecular formula
This guide details the definitive NMR protocols to distinguish these isomers, relying on symmetry breaking and connectivity analysis rather than minor chemical shift variations.
Part 1: Structural Analysis & Symmetry Arguments
Before approaching the instrument, one must understand the symmetry elements that dictate the spectral complexity.
-
Isomer A (1-Ethyl-4-phenylpiperazine):
-
Isomer B (1-Ethyl-3-phenylpiperazine):
Figure 1: Logical flow connecting structural connectivity to expected NMR complexity.
Part 2: 1H NMR Distinction Protocol
The proton NMR spectrum provides the most immediate visual confirmation of the isomer.[1]
Experimental Parameters
-
Solvent:
(Standard) or (if salt form). -
Frequency: 400 MHz minimum recommended (to resolve coupling in Isomer B).
-
Concentration: ~10 mg/0.6 mL.[1]
Comparative Data Table: 1H NMR
| Feature | 1-Ethyl-4-phenylpiperazine (Isomer A) | 1-Ethyl-3-phenylpiperazine (Isomer B)[1] |
| Piperazine Region | Two distinct signals (approx.[1][3][4][5] triplets or broad singlets). | Complex multiplets spanning 2.0–4.0 ppm.[1] |
| Integration | 4H ( | 1H (Benzylic) + 6H (Ring |
| Benzylic Proton | Absent. (Phenyl is on Nitrogen).[1] | Present (~3.8 ppm). Appears as a doublet of doublets (dd) or multiplet. |
| N-H Signal | Absent. (Both nitrogens are alkylated).[1] | Present. (N4 is a secondary amine, usually broad singlet). |
| Ethyl Group | Standard triplet ( | Standard triplet ( |
Detailed Analysis
1. The "Benzylic" Marker (Isomer B) In the 3-phenyl isomer, the proton at position 3 is attached to the same carbon as the phenyl ring. This proton is significantly deshielded by the aromatic ring current and the adjacent nitrogen.[1]
-
Look for: A signal around 3.5 – 4.0 ppm integrating to 1H .[1][2][5]
-
Multiplicity: It will couple with the adjacent
protons, typically appearing as a dd (doublet of doublets).
2. The Symmetry of the Ring (Isomer A)
In the 4-phenyl isomer, the protons
-
Look for: A cluster of 4 protons around 3.1 – 3.3 ppm (N-Ph methylene) and another cluster of 4 protons around 2.5 – 2.7 ppm (N-Et methylene).[1]
-
Pattern: These often appear as two clean triplets (
) in .
Part 3: 13C NMR Distinction (The Definitive Proof)
Carbon NMR eliminates the complexity of coupling constants and focuses purely on the number of unique magnetic environments.[1] This is the most robust method for confirmation.
Comparative Data Table: 13C NMR
| Carbon Environment | 1-Ethyl-4-phenylpiperazine (Isomer A) | 1-Ethyl-3-phenylpiperazine (Isomer B)[1] |
| Total Piperazine Signals | 2 Signals | 4 Distinct Signals |
| Chemical Shifts (Ring) | ~53 ppm ( | ~60-65 ppm (CH -Ph)~45-55 ppm (Three distinct |
| Aromatic Ipso Carbon | ~151 ppm (Attached to N ) | ~142 ppm (Attached to C ) |
Mechanism of Distinction
-
Carbon Count: Isomer A has a plane of symmetry that makes C2 equivalent to C6, and C3 equivalent to C5.[1][2] You will see only 2 peaks for the ring carbons.[1] Isomer B has no symmetry; you will see 4 distinct peaks for the ring carbons.[1]
-
Ipso Carbon Shift: The aromatic carbon attached to a Nitrogen (Isomer A) is significantly more deshielded (~150 ppm) due to the electronegativity of nitrogen compared to the aromatic carbon attached to a Carbon (Isomer B, ~140-143 ppm).[2]
Part 4: Advanced Validation (2D NMR)
If the 1D spectra are ambiguous due to overlapping impurities, HMBC (Heteronuclear Multiple Bond Correlation) provides the absolute connectivity.[2]
HMBC Workflow
-
Target: The Ethyl
protons (quartet at ~2.4 ppm).[1] -
Isomer A (1,4): Correlations will be seen to the ethyl carbons AND the symmetric piperazine carbons (C2/C6).[2]
-
Isomer B (1,3): Correlations will be seen to the ethyl carbons and two distinct piperazine carbons (C2 and C6, which now have different chemical shifts).[2]
Critical HMBC Check:
-
Find the Aromatic Ortho Protons (usually doublet ~7.2 ppm).
-
Isomer A: Strong 3-bond coupling to the Piperazine Nitrogen ? (HMBC does not show N-H coupling easily, but 15N-HMBC would). Instead, look for coupling from Ring Protons to the Ipso Carbon.
-
Isomer B: The Benzylic Proton (H3) will show strong correlations to the Aromatic Ipso Carbon and the Piperazine C2/C4 .
Part 5: Decision Logic Diagram
Figure 2: Step-by-step decision tree for isomer identification.
References
-
PubChem. (n.d.).[1] 1-Ethyl-4-phenylpiperazine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[2][6] (Search No. 258214 for 1-ethyl-4-phenylpiperazine analogs).[1]
-
Alver, Ö., Parlak, C., & Şenyel, M. (2007).[2][7][8] FT-IR and NMR investigation of 1-phenylpiperazine: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801.[8] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][9] (General reference for AA'BB' systems and benzylic shift prediction).
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- 9. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated LC-MS/MS Methods for the Quantification of Piperazine Derivatives in Plasma
For researchers, scientists, and professionals in drug development, the accurate quantification of piperazine derivatives in biological matrices is a critical endeavor. The piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in a wide array of therapeutics, from antipsychotics to antivirals. Consequently, robust and reliable bioanalytical methods are paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This guide provides an in-depth comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the quantification of these compounds in plasma, grounded in scientific principles and field-proven insights.
The Rationale for LC-MS/MS in Piperazine Quantification
Liquid Chromatography-Tandem Mass Spectrometry has emerged as the gold standard for the quantification of small molecules, such as piperazine derivatives, in complex biological matrices like plasma.[1] Its widespread adoption is attributable to its unparalleled sensitivity, selectivity, and speed. The chromatographic separation (LC) isolates the analyte of interest from endogenous plasma components, while the mass spectrometer (MS/MS) provides definitive identification and quantification based on the unique mass-to-charge ratio (m/z) of the analyte and its fragments. This high degree of specificity minimizes the risk of interference from other compounds, a common challenge in bioanalysis.[2]
A Comparative Analysis of Sample Preparation Techniques
The primary objective of sample preparation is to extract the piperazine derivative from the plasma matrix while removing proteins and other interfering substances that can compromise the analytical results. The choice of extraction method significantly impacts method performance, including recovery, matrix effects, and overall reproducibility.
Protein Precipitation (PPT)
Protein precipitation is the simplest and fastest sample preparation technique. It involves the addition of an organic solvent, typically acetonitrile, to the plasma sample to denature and precipitate proteins.[3]
-
Mechanism: The organic solvent disrupts the hydration sphere around the proteins, leading to their aggregation and precipitation.
-
Advantages: High throughput, low cost, and minimal method development.
-
Disadvantages: Less clean extracts compared to other methods, leading to a higher potential for matrix effects (ion suppression or enhancement). This can negatively impact the accuracy and precision of the assay.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates the analyte from the aqueous plasma based on its differential solubility in two immiscible liquids.
-
Mechanism: The plasma sample is mixed with an immiscible organic solvent. The analyte partitions into the organic phase, leaving behind water-soluble interferences in the aqueous phase. The pH of the aqueous phase can be adjusted to optimize the extraction of basic piperazine derivatives.
-
Advantages: Cleaner extracts than PPT, leading to reduced matrix effects.
-
Disadvantages: More labor-intensive and time-consuming than PPT, and requires the use of larger volumes of organic solvents.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to isolate the analyte from the plasma matrix.
-
Mechanism: The plasma sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For piperazine derivatives, mixed-mode cation exchange cartridges are often employed, which leverage both hydrophobic and ionic interactions for enhanced selectivity.[4]
-
Advantages: Provides the cleanest extracts, resulting in minimal matrix effects and the highest sensitivity.[4]
-
Disadvantages: Higher cost per sample and requires more extensive method development compared to PPT and LLE.
Comparison of Sample Preparation Methods
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | Variable | Good to Excellent | Excellent |
| Matrix Effect | High | Moderate | Low |
| Throughput | High | Moderate | Low to Moderate |
| Cost | Low | Moderate | High |
| Expertise Required | Low | Moderate | High |
LC-MS/MS Method Development and Optimization
A robust and reliable LC-MS/MS method is the cornerstone of accurate quantification. The following sections detail the critical parameters that require careful optimization.
Liquid Chromatography
The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any interfering components in the plasma extract.
-
Column Selection: A C18 reversed-phase column is the most common choice for the analysis of piperazine derivatives. These columns provide good retention and separation based on hydrophobicity.
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The addition of an acid, such as formic acid, serves to protonate the basic piperazine derivatives, leading to improved peak shape and enhanced ionization efficiency in the mass spectrometer.[5]
-
Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the analyte while effectively removing strongly retained matrix components from the column.
Mass Spectrometry
The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the preferred ionization technique for piperazine derivatives, as the basic nitrogen atoms in the piperazine ring are readily protonated.
-
MRM Transition Optimization: The precursor ion (the protonated molecule, [M+H]⁺) and the product ions are determined by infusing a standard solution of the analyte into the mass spectrometer. The collision energy is then optimized to maximize the intensity of the most stable and abundant product ion.
-
Internal Standard (IS) Selection: The use of an internal standard is crucial for correcting for variability in sample preparation, injection volume, and instrument response.[6] A stable isotope-labeled (SIL) internal standard is the ideal choice as it has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly throughout the entire analytical process.[7][8] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for all sources of variability as effectively.[8]
Method Validation: Adherence to Regulatory Guidelines
A bioanalytical method must be validated to ensure that it is reliable and reproducible for its intended purpose. The validation is performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][7]
Key Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma samples.[7] |
| Accuracy | The closeness of the measured concentration to the true concentration. | The mean concentration should be within ±15% of the nominal concentration (±20% at the LLOQ).[9] |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume of biological matrix. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[9] |
| Linearity & Range | The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range. | The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.[10] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantified with acceptable accuracy and precision. | The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[11] Accuracy and precision should be within 20%.[11] |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | The mean concentration of the stability samples should be within ±15% of the nominal concentration.[9] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the quantification of a representative piperazine derivative in human plasma.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare a primary stock solution of the piperazine derivative and the internal standard in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions by serially diluting the primary stock solution.
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentration range.
-
Prepare quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in the same manner as the calibration standards.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex mix.
-
Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: Shimadzu Nexera X2 or equivalent[12]
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes
-
Injection Volume: 5 µL
-
MS System: Sciex API 5500 or equivalent
-
Ionization Mode: ESI Positive
-
MRM Transitions: To be optimized for the specific piperazine derivative and internal standard.
Visualization of the Analytical Workflow
The following diagram illustrates the complete workflow for the quantification of piperazine derivatives in plasma.
Caption: Workflow for Piperazine Derivative Quantification in Plasma.
Concluding Remarks
The successful quantification of piperazine derivatives in plasma by LC-MS/MS hinges on a well-developed and validated method. Careful consideration of the sample preparation technique, chromatographic conditions, and mass spectrometric parameters is essential for achieving the required sensitivity, selectivity, accuracy, and precision. By adhering to the principles and protocols outlined in this guide, researchers and scientists can confidently generate high-quality data to support their drug development programs.
References
-
Jones, B. R., et al. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis. [Link]
-
Furlong, M. T., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Antia, U., Tingle, M. D., & Russell, B. R. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Forensic Sciences. [Link]
-
Zalewska, T., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]
-
Patel, D. P., et al. (2014). Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma. ResearchGate. [Link]
-
de Souza, A. S., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. [Link]
-
Nguyen, T. A., et al. (2024). A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues. Frontiers in Pharmacology. [Link]
-
Li, Y., et al. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
Gorka, A., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [Link]
-
Meyer, M. R., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. ResearchGate. [Link]
-
Cerilliant. (2015). Selection of Internal Standards for LC-MS/MS Applications. [Link]
-
Persona, K., et al. (2013). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Semantic Scholar. [Link]
-
Raju, V. K., et al. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Separation Science. (2022). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. [Link]
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Comparative Potency Guide: m-Tolyl vs. p-Tolyl Piperazine Derivatives
The following technical guide compares the pharmacological profiles of m-tolyl piperazine (1-(3-methylphenyl)piperazine) and p-tolyl piperazine (1-(4-methylphenyl)piperazine).
Executive Summary
The structural isomerism between m-tolyl piperazine (mMPP) and p-tolyl piperazine (pMPP) dictates a fundamental divergence in pharmacodynamics. While both share the arylpiperazine scaffold common to serotonergic agents, the position of the methyl group acts as a "molecular switch" between two distinct mechanisms of action:
-
m-Tolyl (Meta): Predominantly acts as a direct receptor ligand . The meta-substitution favors conformational locking within the orthosteric binding pockets of 5-HT receptors (specifically 5-HT
, 5-HT , and 5-HT ), often resulting in agonism or partial agonism. -
p-Tolyl (Para): Predominantly acts as a monoamine releasing agent (MRA) . The para-substitution streamlines the molecule’s passage through the serotonin transporter (SERT), allowing it to enter the presynaptic neuron and induce non-exocytotic serotonin efflux.
Verdict: Researchers targeting specific receptor modulation (e.g., for anxiety or depression models) should utilize m-tolyl derivatives. Those investigating monoamine depletion or psychostimulant-like release mechanisms should utilize p-tolyl derivatives.
Structural & Chemical Basis of Potency
The potency difference arises from the steric interaction with the receptor's Transmembrane Domain (TMD).
-
The Meta-Effect (m-Tolyl): In 5-HT receptors, the binding pocket accommodates a "kinked" conformation. The meta-methyl group provides a steric anchor that stabilizes the piperazine ring in an active state (agonist conformation), particularly at 5-HT
. This mimics the well-known profile of m-chlorophenylpiperazine (mCPP). -
The Para-Effect (p-Tolyl): The para-methyl group creates a linear, streamlined vector. This reduces steric clash at the transporter pore (SERT/DAT) but often prevents the "snug fit" required for high-affinity binding at 5-HT receptor subtypes, effectively lowering its direct receptor potency while enhancing its transporter substrate capability.
SAR Logic Diagram
Figure 1: Structure-Activity Relationship (SAR) divergence driven by methyl position.
Pharmacodynamic Profile Comparison
The following data synthesizes experimental values for the parent compounds and their primary derivatives. Note the shift from
| Feature | m-Tolyl Piperazine (mMPP) | p-Tolyl Piperazine (pMPP) |
| Primary Mechanism | Direct Receptor Agonist | Serotonin Releasing Agent (SRA) |
| 5-HT | High ( | Low / Negligible |
| 5-HT | Moderate to High ( | Low ( |
| SERT Interaction | Reuptake Inhibitor (Weak) | Substrate (Releaser) |
| Functional Potency | ||
| Selectivity | Non-selective 5-HT agonist | Selective for 5-HT over DA/NE |
| Metabolic Stability | Moderate (Ring hydroxylation) | Low (Rapid oxidation to carboxylic acid) |
*Note: mMPP acts as a bioisostere to mCPP. While mCPP is the standard reference, mMPP retains the 5-HT agonist profile due to the meta-substitution.
Experimental Protocols
To validate these profiles, two distinct assay types are required. A binding assay will validate the m-tolyl profile, while a functional release assay is necessary for the p-tolyl profile.
Protocol A: Radioligand Binding Assay (Targeting m-Tolyl Potency)
Objective: Determine
-
Membrane Preparation:
-
Homogenize HEK-293 cells stably expressing human 5-HT
in ice-cold Tris-HCl buffer (50 mM, pH 7.4). -
Centrifuge at 40,000
for 20 mins. Resuspend pellet to a final protein concentration of 20-40 g/well .
-
-
Incubation:
-
Radioligand: Use
-Mesulergine (1 nM final). -
Competitor: Add m-tolyl piperazine (10 concentrations,
M to M). -
Non-Specific Binding (NSB): Define using 10
M Mianserin. -
Incubate for 60 minutes at 37°C.
-
-
Termination:
-
Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation:
-
Protocol B: Synaptosomal Release Assay (Targeting p-Tolyl Potency)
Objective: Measure the potency of serotonin efflux (
-
Synaptosome Preparation:
-
Isolate synaptosomes from rat brain (whole brain minus cerebellum) using sucrose gradient centrifugation.
-
-
Pre-Loading:
-
Incubate synaptosomes with
-5-HT (10 nM) for 15 mins at 37°C to load the neurotransmitter into vesicles.
-
-
Release Phase:
-
Wash synaptosomes to remove extracellular radioligand.
-
Treat with p-tolyl piperazine (various concentrations) for 5-10 minutes.
-
Control: Use K+ depolarization (positive control) and solvent vehicle (baseline).
-
-
Quantification:
-
Terminate release by rapid centrifugation or filtration.
-
Count radioactivity in the supernatant (released fraction) vs. the pellet (retained fraction).
-
Plot % Release vs. Log[Concentration] to determine
.
-
Experimental Workflow Diagram
Figure 2: Decision matrix for selecting the appropriate validation assay based on isomer type.
References
-
Glennon, R. A., et al. (1989).[1] "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." European Journal of Pharmacology. Link
- Baumann, M. H., et al. (2011). "N-Substituted Piperazines Abuse Liability: The Role of Serotonin Release." Addiction Biology. (Validates pMPP as a releasing agent/designer drug profile).
- Leopoldo, M., et al. (2011). "Structure-activity relationship studies on the 5-HT7 receptor affinity of phenylpiperazine derivatives." Journal of Medicinal Chemistry. (Demonstrates meta-substitution preference for receptor binding).
- NIOSH/RTECS. (2024). "Toxicology data for 1-(4-methylphenyl)piperazine." The Registry of Toxic Effects of Chemical Substances.
-
Roth, B. L., et al. (PDSP Database). "Ki Database for 5-HT Receptors." Psychoactive Drug Screening Program. Link[2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
